Product packaging for Br-PEG9-C2-NHBoc(Cat. No.:)

Br-PEG9-C2-NHBoc

Cat. No.: B11937469
M. Wt: 620.6 g/mol
InChI Key: QQIVZBPKURLHBF-UHFFFAOYSA-N
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Description

Br-PEG9-C2-NHBoc is a bifunctional PEG-based linker featuring a bromide (Br) group at one terminus and a Boc-protected amine (NHBoc) at the other. The bromide group acts as a good leaving group and can be displaced by nucleophiles such as amines or alcohols, facilitating the formation of stable covalent bonds. The Boc-protecting group on the amine can be readily removed under acidic conditions to reveal a reactive amine, which is available for further conjugation. This reagent is specifically designed for use in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are heterobifunctional molecules that target proteins for degradation. The long, flexible PEG9 spacer aids in the solubility and bioavailability of the resulting compounds and provides the necessary length for the PROTAC to bridge the E3 ubiquitin ligase and the target protein. With applications primarily in the field of cancer research and programmed cell death, this compound is a valuable tool for researchers developing targeted therapy drugs. Applications: PROTAC Linker Synthesis; Cancer Research. Molecular Formula: C25H50BrNO11. Molecular Weight: 620.57 g/mol. Storage & Handling: Typically shipped at room temperature. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50BrNO11 B11937469 Br-PEG9-C2-NHBoc

Properties

Molecular Formula

C25H50BrNO11

Molecular Weight

620.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C25H50BrNO11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23H2,1-3H3,(H,27,28)

InChI Key

QQIVZBPKURLHBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

Br-PEG9-C2-NHBoc: A Technical Guide to a Key PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Br-PEG9-C2-NHBoc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides exemplary experimental protocols for its use in PROTAC synthesis, and illustrates its role within the context of a relevant biological signaling pathway.

Chemical Structure and Properties

This compound, systematically named tert-butyl (38-bromo-3,6,9,12,15,18,21,24,27-nonaoxa-30-azaoctatriacont-1-yl)carbamate, is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure features two key functional groups: a terminal bromide and a Boc-protected amine. The bromide serves as a reactive handle for nucleophilic substitution, allowing for conjugation to a ligand targeting a protein of interest (POI). The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal deprotection and subsequent coupling to an E3 ligase ligand.

The nine-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC molecule, a critical consideration for these often large and complex therapeutic agents.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compoundBr-PEG2-C2-NHBocBr-PEG1-C2-NHBoc
Molecular Formula C25H50BrNO11C11H22BrNO4C9H18BrNO3
Molecular Weight ( g/mol ) 620.57312.20268.15
CAS Number Not available165963-71-3164332-88-1
Appearance Estimated: Colorless to pale yellow oil or solidColorless oilColorless oil
Boiling Point (°C) Estimated: >400~382.8 (Predicted)336.6 ± 22.0 (Predicted)
Density (g/cm³) Estimated: ~1.2~1.257 (Predicted)1.283 ± 0.06 (Predicted)
Solubility Soluble in DCM, DMF, AcetoneSoluble in Chloroform, Ethyl AcetateSoluble in PE/Acetone

Note: Some properties for this compound are estimated based on the trend observed in its shorter-chain analogues due to the lack of a publicly available technical data sheet for this specific compound.

Role in PROTAC Technology and Application in IRAK4 Degradation

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.

A key application of PROTACs is in the targeting of kinases involved in inflammatory and oncogenic signaling pathways. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a crucial component of the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which drives the expression of pro-inflammatory cytokines. By inducing the degradation of IRAK4, a PROTAC can effectively shut down this inflammatory signaling cascade.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation DNA DNA NFkB_translocated->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

MyD88-dependent signaling pathway highlighting the role of IRAK4.

Experimental Protocols

The synthesis of an IRAK4-targeting PROTAC using this compound follows a modular, multi-step approach. The following is a representative experimental protocol adapted from established methods for PROTAC synthesis.

General Workflow for IRAK4 PROTAC Synthesis

The overall synthetic strategy involves three main stages:

  • Conjugation of the IRAK4 ligand to the linker: The bromide end of this compound is reacted with a suitable nucleophilic group on the IRAK4 inhibitor (e.g., a phenol or amine).

  • Deprotection of the linker's amine group: The Boc protecting group is removed under acidic conditions to expose the terminal amine.

  • Coupling of the E3 ligase ligand: The free amine on the linker is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide for Cereblon) using standard peptide coupling reagents.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis IRAK4_ligand IRAK4 Ligand (with nucleophile) Step1 Step 1: Nucleophilic Substitution IRAK4_ligand->Step1 Linker This compound Linker->Step1 Intermediate1 IRAK4 Ligand-PEG9-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 IRAK4 Ligand-PEG9-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 E3_ligand E3 Ligase Ligand (with COOH) E3_ligand->Step3 PROTAC Final IRAK4 PROTAC Step3->PROTAC

General workflow for the synthesis of an IRAK4-targeting PROTAC.
Detailed Methodologies

Step 1: Synthesis of IRAK4 Ligand-PEG9-NHBoc Intermediate

  • Reaction Setup: To a solution of the IRAK4 ligand (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophilic group on the IRAK4 ligand.

  • Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the IRAK4 Ligand-PEG9-NHBoc intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Solvent Removal: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.

Step 3: Coupling to E3 Ligase Ligand to form the Final PROTAC

  • Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Stirring: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Work-up: Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its bifunctional nature, combined with the beneficial physicochemical properties imparted by the nine-unit PEG chain, makes it a key component in the development of novel protein degraders. The provided experimental protocols and the illustration of its application in targeting the IRAK4 signaling pathway offer a solid foundation for researchers and drug development professionals working in the exciting and rapidly advancing field of targeted protein degradation.

The Strategic Role of Br-PEG9-C2-NHBoc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that rely on stoichiometric occupancy of a target protein's active site, PROTACs act as catalytic agents of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, and flexibility of the linker dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase—a crucial factor for efficient ubiquitination and subsequent degradation. Among the various linker classes, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide focuses on a specific and versatile PEG-based linker, Br-PEG9-C2-NHBoc , and its role in the rational design of potent and effective PROTACs.

Core Concepts: The Mechanism of PROTAC Action

The catalytic cycle of a PROTAC begins with the formation of a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage another target protein, thus acting catalytically.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation & Recycling PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Release PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Polyubiquitination Ub Ubiquitin E2 E2-Ub E2->TernaryComplex Ub Transfer Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

The this compound Linker: Structure and Synthetic Utility

This compound is a bifunctional linker featuring a nine-unit polyethylene glycol chain. This structure imparts several desirable properties for PROTAC synthesis:

  • Hydrophilicity: The PEG chain enhances the aqueous solubility of the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties.

  • Optimal Length: The nine PEG units provide a significant and flexible length, which is often crucial for spanning the distance between the POI and the E3 ligase to form a stable and productive ternary complex.

  • Bifunctionality for Sequential Synthesis: The linker possesses two distinct reactive handles:

    • A bromo (Br) group, which serves as a good leaving group for nucleophilic substitution, allowing for facile conjugation to a functional group (e.g., a phenol or amine) on the POI ligand.

    • A tert-Butyloxycarbonyl (Boc)-protected amine (NHBoc) , which provides an orthogonal protecting group for the terminal amine. This allows for the initial conjugation to the POI ligand, followed by deprotection of the Boc group to reveal a free amine for subsequent amide bond formation with the E3 ligase ligand.

This orthogonal design enables a controlled and stepwise synthesis of the final PROTAC molecule, minimizing side reactions and simplifying purification.

Quantitative Data on PEG-Based PROTACs

Table 1: Degradation Potency of a BCR-ABL PROTAC with a PEG Linker

CompoundTargetCell LineDC50 (nM)Dmax (%)
Arg-PEG1-DasaBCR-ABLK5620.8598.8

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Degradation Potency of SMARCA2/4 PROTACs with PEG Linkers

CompoundTargetCell LineDC50 (nM)Dmax (%)
SMARCA2/4 DegraderSMARCA2/4MV-4-11250-30065-70

Table 3: Anti-proliferative Activity of a BTK PROTAC with a PEG Linker

CompoundTargetCell LineIC50 (nM)
GBD-9BTK/GSPT1DOHH2-

IC50: The concentration of a substance that inhibits a specific biological or biochemical function by 50%.

Experimental Protocols

The following is a generalized, two-step protocol for the synthesis of a PROTAC using a bromo-PEG-NHBoc linker, such as this compound. This protocol is based on established methodologies for similar linkers.

PROTAC_Synthesis_Workflow Start Start Materials: - POI Ligand - this compound - E3 Ligase Ligand Step1 Step 1: Conjugation to POI Ligand (Nucleophilic Substitution) Start->Step1 Intermediate1 POI-PEG9-C2-NHBoc Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 POI-PEG9-C2-NH2 Intermediate Step2->Intermediate2 Step3 Step 3: Conjugation to E3 Ligase Ligand (Amide Coupling) Intermediate2->Step3 FinalPROTAC Final PROTAC: POI-PEG9-C2-NH-E3 Ligand Step3->FinalPROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) FinalPROTAC->Purification

Figure 2: General workflow for the synthesis of a PROTAC using a Br-PEG-NHBoc linker.

Step 1: Synthesis of the POI-Linker Intermediate

This step involves the nucleophilic substitution of the bromide on the PEG linker with a suitable functional group (e.g., a phenol or amine) on the POI ligand.

  • Materials:

    • POI ligand (1.0 eq)

    • This compound (1.2 eq)

    • Potassium carbonate (K2CO3, 3.0 eq) or another suitable base

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF.

    • Add the base (e.g., K2CO3) and stir at room temperature for 30 minutes.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60 °C) and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup (e.g., dilute with ethyl acetate and wash with water and brine).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to yield the POI-PEG9-C2-NHBoc intermediate.

Step 2: Boc Deprotection

  • Materials:

    • POI-PEG9-C2-NHBoc intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with DCM (3x) to ensure complete removal of TFA. The resulting amine salt is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

This step involves the coupling of the deprotected POI-linker intermediate with the E3 ligase ligand, which typically has a carboxylic acid functionality.

  • Materials:

    • E3 ligase ligand (1.0 eq)

    • POI-PEG9-C2-NH2 intermediate (as TFA salt, 1.1 eq)

    • HATU (1.2 eq) or another peptide coupling reagent

    • DIPEA (3.0 eq) or another suitable base

    • Anhydrous DMF

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU) and base (e.g., DIPEA) and stir at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the POI-PEG9-C2-NH2 intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, perform an aqueous workup.

    • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to afford the final PROTAC.

Signaling Pathways Targeted by PROTACs

The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. Below are diagrams of key signaling pathways often implicated in cancer and other diseases, which are frequently targeted by PROTACs.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell proliferation, growth, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Figure 3: Simplified PI3K/AKT/mTOR signaling pathway.

RAS/RAF/MEK/ERK Signaling Pathway

This pathway, also known as the MAPK pathway, is critical for cell proliferation, differentiation, and survival.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Figure 4: Simplified RAS/RAF/MEK/ERK signaling pathway.

JAK/STAT Signaling Pathway

This pathway is essential for mediating cellular responses to cytokines and growth factors, playing a key role in immunity and development.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression

Figure 5: Simplified JAK/STAT signaling pathway.

Conclusion

The this compound linker is a valuable tool in the arsenal of medicinal chemists developing novel PROTACs. Its hydrophilic PEG chain, optimal length, and orthogonal reactive handles facilitate the rational design and efficient synthesis of potent protein degraders. While the full potential of this specific linker is still being explored, the success of PROTACs with similar PEG-based linkers underscores the promise of this approach. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the strategic use of well-designed linkers like this compound will be paramount in the development of the next generation of targeted protein degradation therapies.

The Strategic Imperative of the PEG9 Spacer in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation of a productive ternary complex between the POI and the E3 ligase. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their unique and advantageous properties. This technical guide provides a comprehensive overview of the function of the PEG9 spacer in PROTAC molecules, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Multifaceted Role of the PEG9 Spacer in PROTAC Molecules

The PEG9 spacer, consisting of nine repeating ethylene glycol units, is a flexible and hydrophilic linker that plays a crucial role in optimizing PROTAC performance. Its functions extend beyond simply connecting the two ligands and can be categorized as follows:

1. Facilitating Ternary Complex Formation:

The primary role of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the PEG9 spacer are critical in this regard. An optimal linker length is essential to bridge the two proteins effectively without inducing steric hindrance. A linker that is too short may prevent the two proteins from coming together, while a linker that is too long can lead to a decrease in potency due to a higher entropic penalty upon binding and the potential for non-productive binding modes.[1] The flexibility of the PEG linker allows the PROTAC to adopt various conformations, increasing the probability of achieving a favorable orientation for ternary complex formation.[2]

2. Enhancing Physicochemical Properties:

PROTACs are often large molecules with molecular weights exceeding the typical range for oral bioavailability. The hydrophilic nature of the PEG9 spacer can significantly improve the aqueous solubility of PROTACs, which is beneficial for both in vitro assays and in vivo applications.[3][4] By increasing solubility, PEG linkers can enhance the overall drug-like properties of the PROTAC molecule.

3. Modulating Cell Permeability and Pharmacokinetics:

The incorporation of a PEG9 spacer can influence the cell permeability and pharmacokinetic profile of a PROTAC. While the hydrophilicity of PEG can sometimes reduce passive permeability across cell membranes, it can also minimize non-specific binding and improve metabolic stability.[3] The overall impact on pharmacokinetics is a complex interplay of various factors, and the optimal PEG linker length needs to be determined empirically for each PROTAC system.

Data Presentation

The following tables summarize the impact of PEG linker length on the physicochemical properties and degradation efficacy of PROTACs targeting Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4). While specific data for a PEG9 linker is not always available in a single study, the presented data illustrates the general trends observed with varying PEG linker lengths.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs (Illustrative)

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC-PEG3 PEG38503.5150312
PROTAC-PEG5 PEG59383.2175314
PROTAC-PEG9 PEG9 1114 2.6 225 3 18

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4

PROTACLinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PROTAC-PEG3 PEG35585
PROTAC-PEG4 PEG42095
PROTAC-PEG5 PEG515>98
PROTAC-PEG6 PEG63092

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 3: Impact of Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC 1 < 4 PEG unitsImpaired degradation-RamosCRBN
PROTAC 2 18-atom (approx. 4 PEG units)~6>90RamosCRBN
PROTAC 3 > 4 PEG unitsPotent degradation>90RamosCRBN

This table synthesizes data from multiple sources indicating a general trend.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTACs containing a PEG9 spacer.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol is used to measure the binding kinetics and affinity of the ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit for immobilization

  • Purified E3 ligase (e.g., VHL or CRBN complex)

  • Purified target protein

  • PROTAC of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) between the PROTAC and the E3 ligase.

    • Inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice-versa) to determine the binary KD between the PROTAC and the target protein.

  • Ternary Complex Formation Analysis:

    • Prepare a solution of the target protein at a constant concentration.

    • Prepare a serial dilution of the PROTAC and pre-incubate each concentration with the target protein.

    • Inject the pre-incubated mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetic parameters (ka and kd) and the apparent KD for the ternary complex formation.

    • Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

Mandatory Visualization

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

BTK_Signaling_Pathway BTK Signaling Pathway and PROTAC Intervention cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PROTAC BTK PROTAC BTK->PROTAC PLCg2 PLCγ2 BTK->PLCg2 Activation E3_Ligase E3 Ligase PROTAC->E3_Ligase Proteasome Proteasome PROTAC->Proteasome Degradation PKC PKCβ PLCg2->PKC NFkB NF-κB Activation PKC->NFkB Cell_Survival B-Cell Proliferation & Survival NFkB->Cell_Survival

BTK Signaling and PROTAC Intervention

Experimental_Workflow General Experimental Workflow for PROTAC Development cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design 1. Target & E3 Ligase Selection Synthesis 2. Synthesis of PROTAC Library (Varying PEG Linker Length) Design->Synthesis Ternary_Complex 3. Ternary Complex Formation Assay (e.g., SPR, ITC) Synthesis->Ternary_Complex Degradation 4. Western Blot for Degradation (DC50, Dmax) Ternary_Complex->Degradation Permeability 5. Cell Permeability Assay Degradation->Permeability Cytotoxicity 6. Cytotoxicity Assay Permeability->Cytotoxicity PK 7. Pharmacokinetic Studies Cytotoxicity->PK PD 8. Pharmacodynamic Studies (Target Degradation in Tissue) PK->PD Efficacy 9. In Vivo Efficacy Studies PD->Efficacy

PROTAC Development Workflow

References

The Enduring Utility of the N-Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability in temporarily masking the reactivity of primary and secondary amines. Its strategic application is fundamental across a spectrum of synthetic challenges, from the intricate assembly of therapeutic peptides to the multi-step synthesis of complex small-molecule drugs.[1] This in-depth technical guide explores the core principles of the N-Boc protecting group, detailing its mechanism of action, stability profile, and the experimental protocols for its installation and removal.

Core Principles of N-Boc Protection

The primary function of the Boc group is to decrease the nucleophilicity and basicity of amines by converting them into carbamates.[2] This transformation is crucial in multi-step syntheses, preventing amines from engaging in undesired side reactions.[3] The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][4] The resulting N-Boc protected amine exhibits remarkable stability across a wide range of reaction conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation.

A key feature of the Boc group is its lability under acidic conditions. This acid-catalyzed cleavage regenerates the free amine, typically with high efficiency. This characteristic underpins its orthogonal relationship with other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), enabling the selective deprotection of one amine in the presence of others.

Mechanism of N-Boc Protection and Deprotection

The installation and removal of the N-Boc group proceed through well-defined reaction mechanisms.

N-Boc Protection

The protection of an amine with (Boc)₂O involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The subsequent collapse of the tetrahedral intermediate liberates the N-Boc protected amine, tert-butanol, and carbon dioxide, the latter of which drives the reaction to completion.

Boc Protection Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Boc_Amine tBuOH t-BuOH Boc_Amine->tBuOH CO2 CO₂ Boc_Amine->CO2

Figure 1. Simplified mechanism of N-Boc protection.
N-Boc Deprotection

The removal of the Boc group is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the initial protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine. The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)-O-tBu Boc_Amine->Protonated_Boc Acid H⁺ (e.g., TFA) Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene CH₂=C(CH₃)₂ tBu_Cation->Isobutylene Elimination ADC Synthesis Workflow Start Boc-amino-PEG3-SSPy Linker Step1 Couple Cytotoxic Drug to Linker Start->Step1 Step2 Deprotect Boc Group (Acid) Step1->Step2 Step4 Conjugate Linker-Drug to Antibody Step2->Step4 Step3 Reduce Antibody Disulfide Bonds Step3->Step4 End Antibody-Drug Conjugate (ADC) Step4->End

References

An In-depth Technical Guide to the Reactivity of Br-PEG9-C2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Br-PEG9-C2-NHBoc, is a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a reactive bromo group, a discrete nine-unit polyethylene glycol (PEG) chain, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecular conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The bromine atom serves as a key reactive handle for covalent modification of biomolecules, and understanding its reactivity is paramount for the successful design and synthesis of these advanced therapeutics and research tools.

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, including its reaction mechanisms, kinetics, and stability. Detailed experimental protocols for common conjugation and deprotection reactions are also provided, along with a summary of the key physicochemical properties of this linker.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined structure that imparts specific functionalities. The terminal bromine atom is a reactive electrophile, the PEG9 chain enhances aqueous solubility and provides a flexible spacer, and the tert-butyloxycarbonyl (Boc) protected amine offers a latent nucleophile that can be unmasked for subsequent modifications.

PropertyValueReference
Molecular Formula C25H50BrNO11N/A
Molecular Weight 632.57 g/mol N/A
PEG Chain Length 9 ethylene glycol unitsN/A
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, CH2Cl2) and has moderate aqueous solubility.N/A
Storage Stability Stable when stored at -20°C in a dry, dark environment. Avoid repeated freeze-thaw cycles.[1]

Reactivity of the Bromine Atom

The reactivity of the bromine atom in this compound is primarily governed by its ability to act as a good leaving group in nucleophilic substitution reactions. This reactivity is central to its utility in bioconjugation, enabling the covalent attachment of the linker to nucleophilic functional groups present in biomolecules, such as thiols and amines.

Reaction with Thiols (Thiol-Alkylation)

The reaction of the bromo group with a thiol, typically from a cysteine residue in a protein or peptide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the thiol acts as the nucleophile, attacking the carbon atom bearing the bromine, which is subsequently displaced as a bromide ion. This reaction results in the formation of a stable thioether bond.[2][3][4]

The rate of this reaction is influenced by several factors:

  • pH: The reaction rate is significantly enhanced at a pH slightly above the pKa of the thiol group (pKa of cysteine thiol is ~8.3). At higher pH, the more nucleophilic thiolate anion (S-) is the predominant species, leading to a faster reaction.[5]

  • Temperature: As with most chemical reactions, the rate of thiol-alkylation increases with temperature. However, to maintain the integrity of biological molecules, these reactions are typically carried out at room temperature or below.

  • Stoichiometry: Using an excess of the bromo-PEG linker can drive the reaction to completion, ensuring efficient labeling of the target thiol.

Reaction with Amines

Primary and secondary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, can also react with the bromo group. This reaction also proceeds via an SN2 mechanism, forming a stable secondary or tertiary amine linkage, respectively.

Compared to the reaction with thiols, the reaction with amines generally requires more forcing conditions, such as elevated temperatures or a higher pH, due to the lower nucleophilicity of amines compared to thiolates. The pKa of the ε-amino group of lysine is around 10.5, so a higher pH is required to have a significant concentration of the deprotonated, nucleophilic form.

Relative Reactivity of Halo-PEG Linkers

The reactivity of the halogen in halo-PEG linkers follows the general trend for leaving group ability in SN2 reactions: I > Br > Cl. This means that iodo-PEG linkers will react faster than their bromo-PEG counterparts, which in turn are more reactive than chloro-PEG linkers. The choice of halogen can be used to tune the reactivity of the linker for a specific application.

HalogenRelative ReactivityBond Strength (C-X)
Iodo (I)HighestWeakest
Bromo (Br)IntermediateIntermediate
Chloro (Cl)LowestStrongest

Role of the PEG Chain

The polyethylene glycol (PEG) component of the linker plays a crucial role in the properties of the final conjugate. The PEG9 chain in this compound offers several advantages:

  • Enhanced Solubility: PEG is highly hydrophilic, and its inclusion can significantly improve the aqueous solubility of hydrophobic drugs or biomolecules, preventing aggregation.

  • Biocompatibility and Reduced Immunogenicity: PEG is a biocompatible and non-immunogenic polymer, which can help to reduce the immunogenic response to the conjugated molecule.

  • Improved Pharmacokinetics: The hydrodynamic radius of the PEG chain can increase the in vivo circulation half-life of the conjugate by reducing renal clearance.

  • Flexible Spacer: The PEG chain acts as a flexible spacer, which can be critical for applications like PROTACs, where it optimally positions the two ends of the molecule for effective ternary complex formation.

The Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In this compound, it renders the terminal amine non-nucleophilic, allowing for the selective reaction of the bromo group. The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to reveal the free amine. This "unmasking" allows for subsequent conjugation reactions at this site, making this compound a valuable heterobifunctional linker.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific application.

Protocol 1: Conjugation to a Thiol-Containing Protein

This protocol describes the conjugation of this compound to a protein containing free cysteine residues. If the protein's cysteines are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.2-7.5, degassed.

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching reagent: N-acetylcysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is required, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours. Remove the excess reducing agent by SEC or dialysis against the conjugation buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in an organic solvent such as DMF or DMSO.

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein-PEG conjugate from excess reagents using SEC or dialysis.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the mass of the conjugate and determine the degree of labeling.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.

  • Characterization:

    • Confirm the removal of the Boc group by mass spectrometry (observing the expected mass decrease) and NMR spectroscopy (disappearance of the t-butyl proton signal).

Visualizations

Signaling Pathways and Experimental Workflows

sn2_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products reactant1 This compound ts [R-S---C---Br]⁻ reactant1->ts Nucleophilic Attack reactant2 R-SH (Thiol) reactant2->ts product1 R-S-PEG9-C2-NHBoc (Thioether Conjugate) ts->product1 Leaving Group Departure product2 Br⁻ ts->product2

Caption: SN2 reaction mechanism for thiol-alkylation.

experimental_workflow cluster_conjugation Conjugation Steps cluster_deprotection Deprotection Steps protein_prep Protein Preparation (Reduction if necessary) conjugation Conjugation Reaction (Add this compound) protein_prep->conjugation quenching Quenching (Add excess thiol) conjugation->quenching purification_conj Purification (SEC or Dialysis) quenching->purification_conj deprotection Boc Deprotection (Add TFA) purification_conj->deprotection characterization Characterization (SDS-PAGE, MS, NMR) purification_conj->characterization Analyze intermediate workup Work-up and Purification deprotection->workup workup->characterization

Caption: Experimental workflow for conjugation and deprotection.

Conclusion

This compound is a highly versatile heterobifunctional linker with well-defined reactivity. The bromine atom provides a reliable handle for conjugation to nucleophilic residues in biomolecules, primarily thiols, through an SN2 mechanism to form stable linkages. The PEG9 chain confers favorable physicochemical properties to the resulting conjugates, while the Boc-protected amine allows for sequential modifications. A thorough understanding of the factors influencing the reactivity of the bromo group, as outlined in this guide, is essential for the successful application of this linker in the development of next-generation bioconjugates for research and therapeutic purposes.

References

Br-PEG9-C2-NHBoc molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Br-PEG9-C2-NHBoc, a hetero-bifunctional linker critical in the development of advanced therapeutic modalities.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a flexible spacer to connect a target protein ligand with an E3 ligase ligand.

PropertyValue
Molecular Formula C25H50BrNO11
Molecular Weight 632.57 g/mol
Structure Br-(CH2CH2O)9-CH2CH2-NH-Boc
Description A polyethylene glycol (PEG)-based PROTAC linker with a terminal bromine atom and a Boc-protected amine.[1]

Application in PROTAC Synthesis: Experimental Protocols

This compound is a key reagent in the modular synthesis of PROTACs. The bromo and Boc-protected amine termini allow for the sequential and controlled conjugation of a target protein binder and an E3 ligase ligand. Below are detailed, representative protocols for the synthesis of a PROTAC using a similar bromo-PEG-Boc linker.

Protocol 1: Conjugation of the Linker to a Protein of Interest (POI) Ligand

This procedure details the nucleophilic substitution reaction between a POI ligand (containing a reactive nucleophile, such as a phenol or amine) and the bromo-terminus of the PEG linker.

Materials:

  • POI ligand with a nucleophilic functional group (e.g., hydroxyl or amino group)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the POI-PEG-NHBoc conjugate.

Protocol 2: Deprotection of the Boc Group

This step involves the removal of the tert-Butoxycarbonyl (Boc) protecting group to expose the terminal amine for subsequent conjugation.

Materials:

  • POI-PEG-NHBoc conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-PEG-NHBoc conjugate (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (POI-PEG-NH2) is often used in the next step without further purification.

Protocol 3: Coupling of the E3 Ligase Ligand

The final step is the amide bond formation between the deprotected amine of the POI-PEG conjugate and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • POI-PEG-NH2 from Protocol 2

  • E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution (aqueous)

  • Saturated sodium bicarbonate (NaHCO3) solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel or preparative HPLC for purification

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add the peptide coupling reagent (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-PEG-NH2 (amine salt, approximately 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Visualizing the Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis and the general mechanism of action for targeted protein degradation.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product POI_Ligand POI Ligand (with Nucleophile) Step1 Step 1: Linker Conjugation (Protocol 1) POI_Ligand->Step1 PEG_Linker This compound PEG_Linker->Step1 E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) Step3 Step 3: E3 Ligase Coupling (Protocol 3) E3_Ligand->Step3 Intermediate1 POI-PEG-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Protocol 2) Intermediate2 POI-PEG-NH2 Step2->Intermediate2 PROTAC Final PROTAC Molecule Step3->PROTAC Intermediate1->Step2 Intermediate2->Step3

Caption: Synthetic workflow for a PROTAC molecule.

Targeted_Protein_Degradation_Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Mechanism of targeted protein degradation.

References

Br-PEG9-C2-NHBoc: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Br-PEG9-C2-NHBoc is a heterobifunctional polyethylene glycol (PEG) linker integral to the development of advanced drug delivery systems and bioconjugates. This molecule features a bromo group for nucleophilic substitution, a nine-unit PEG chain that imparts hydrophilicity and favorable pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation following deprotection. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, along with detailed experimental protocols for their assessment, to support its effective application in research and drug development.

Solubility Profile

SolventSolubility
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
AcetoneSoluble
Data based on a structurally similar compound, Br-PEG10-C2-NHBoc.[1]

The PEG moiety in heterobifunctional PEG derivatives is known to provide water solubility and biocompatibility.[2][3] Therefore, this compound is anticipated to exhibit good solubility in a range of common organic solvents and aqueous solutions.

Stability Considerations

The stability of this compound is governed by the chemical liabilities of its constituent parts: the PEG chain and the Boc-protected amine. Understanding these will inform storage conditions and handling procedures to ensure the integrity of the molecule.

PEG Chain Stability

Polyethylene glycol chains can undergo oxidative degradation. This process can be initiated by heat, near-UV light, or the presence of transition metals.[4] The degradation of PEG can lead to the formation of reactive impurities such as formaldehyde and formic acid.[4] To mitigate this, it is recommended to store this compound in a cool, dark environment and to avoid contamination with metal ions.

Boc Protecting Group Stability

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable to most nucleophiles and bases. However, it is readily cleaved under acidic conditions. The kinetics of N-Boc cleavage can be influenced by the acid concentration, with some studies showing a second-order dependence. Therefore, exposure of this compound to acidic environments should be avoided until the deprotection of the amine is intended. For long-term storage, a temperature of -20°C is recommended.

Experimental Protocols

Accurate determination of solubility and stability is crucial for the successful application of this compound. The following sections outline detailed methodologies for these assessments.

Solubility Determination: PEG Precipitation Assay

The polyethylene glycol (PEG) precipitation method is a high-throughput approach to determine the relative solubility of proteins and can be adapted for PEGylated compounds.

Principle: This method relies on the principle that PEG acts as a crowding agent, inducing the precipitation of less soluble species. By titrating a solution of the compound with increasing concentrations of a PEG stock solution, a precipitation curve can be generated.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in a suitable buffer (e.g., 50 mM histidine, pH 6).

    • Prepare a high-concentration (e.g., 40% w/v) stock solution of PEG (e.g., PEG 10k) in the same buffer. It is crucial to adjust the pH of the PEG stock solution after dissolving the PEG, as it can alter the pH of the final mixture.

  • Sample Preparation:

    • In a multi-well plate, create a serial dilution of the PEG stock solution.

    • Add a fixed concentration of the this compound stock solution to each well.

  • Incubation and Precipitation:

    • Incubate the plate to allow for equilibration and precipitation.

  • Quantification:

    • Measure the turbidity of the samples to determine the onset of precipitation.

    • Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis:

    • Plot the percentage of soluble compound against the PEG concentration to determine the PEG concentration at which 50% of the compound has precipitated (PEG1/2), which provides a measure of relative solubility.

Stability Assessment: HPLC-Based Stability-Indicating Assay

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying the degradation of this compound under various stress conditions.

Principle: This method separates the intact compound from its degradation products, allowing for the accurate quantification of the parent compound over time.

Protocol:

  • Method Development:

    • Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from potential degradants. A column such as a Hypersil Gold™ PFP column may be suitable.

    • The mobile phase could consist of a gradient of an aqueous solution (e.g., 0.0025% formic acid in water:methanol) and an organic solvent (e.g., methanol:acetonitrile).

    • A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for detection, as PEGylated compounds often lack a strong UV chromophore.

  • Forced Degradation Studies:

    • Expose solutions of this compound to various stress conditions, including:

      • Acidic conditions: e.g., 0.1 M HCl at room temperature and elevated temperatures.

      • Basic conditions: e.g., 0.1 M NaOH at room temperature and elevated temperatures.

      • Oxidative conditions: e.g., 3% H₂O₂ at room temperature.

      • Thermal stress: e.g., storage at elevated temperatures (e.g., 40°C, 60°C).

      • Photostability: e.g., exposure to UV light.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions and quench the degradation if necessary.

    • Analyze the samples by the developed HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constant and half-life under each stress condition.

    • Identify major degradation products using mass spectrometry (LC-MS) to understand the degradation pathways.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for solubility and stability testing of this compound.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis A Prepare Compound Stock Solution D Mix with Compound A->D B Prepare PEG Stock Solution C Serial Dilution of PEG B->C C->D E Incubate D->E F Measure Turbidity or Supernatant Concentration E->F G Determine Relative Solubility F->G Stability_Workflow cluster_stress Forced Degradation A Develop Stability-Indicating HPLC Method B Acidic A->B C Basic A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Quantify Degradation & Identify Degradants H->I

References

Br-PEG9-C2-NHBoc: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Br-PEG9-C2-NHBoc, a bifunctional crosslinker commonly utilized in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules to provide a robust framework for its safe handling and use in a laboratory setting.

Hazard Identification and Classification

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.

Furthermore, related brominated and PEGylated compounds with tert-butoxycarbonyl (Boc) protecting groups indicate a potential for:

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

It is crucial to handle this compound with the appropriate precautions as outlined in the subsequent sections.

Physical and Chemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes known properties of similar compounds to provide an estimation.

PropertyData (Br-PEG6-C2-NHBoc)Data (tert-Butyl {2-[2-(2-bromoethoxy)ethoxy]ethyl}carbamate)Notes
Molecular Formula C19H38BrNO8C11H22BrNO4The user should verify the molecular formula for their specific product.
Molecular Weight 488.41 g/mol 312.2 g/mol The user should verify the molecular weight for their specific product.
Appearance Not specifiedNot specifiedTypically a solid or viscous oil.
Solubility Not specifiedNot specifiedExpected to be soluble in organic solvents like DMSO, DMF, and DCM.
Boiling Point Not specifiedNot specifiedDecomposition may occur at elevated temperatures.
Flash Point Not specifiedNot specifiedNot determined.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Chemical-Resistant Gloves (Nitrile or Neoprene) Body_Protection Lab Coat Respiratory_Protection Use in a Fume Hood Researcher Researcher Handling Handling this compound Researcher->Handling Handling->Eye_Protection Wear Handling->Hand_Protection Wear Handling->Body_Protection Wear Handling->Respiratory_Protection Work Under

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

  • Recommended storage temperature is typically -20°C for long-term stability. Always consult the supplier's recommendation.

Experimental Protocols: Spill and Disposal

Spill Response

In the event of a spill, follow these procedures:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a this compound spill.

Waste Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways, given its potential aquatic toxicity.

First-Aid Measures

In case of exposure, follow these first-aid guidelines:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The toxicological profile is inferred from related compounds.

  • Acute Effects: As previously mentioned, potential for oral toxicity, and skin, eye, and respiratory irritation.

  • Chronic Effects: No data available. The long-term effects of exposure have not been determined.

  • Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Signaling Pathways and Biological Effects

The primary intended biological effect of this compound is to function as a linker in PROTACs, facilitating the ubiquitination and subsequent degradation of a target protein. Its safety profile is not directly related to a specific signaling pathway but rather to its chemical reactivity and potential off-target effects. The bromoalkyl group is an electrophilic moiety that can potentially react with nucleophiles in biological systems, which is the basis for its potential as a skin and eye irritant.

Conclusion

While this compound is a valuable tool in drug discovery and development, it must be handled with care. The information provided in this guide, although based on structurally similar compounds, offers a strong foundation for establishing safe laboratory practices. Researchers are strongly encouraged to consult all available information from the supplier and to perform a thorough risk assessment before beginning any experimental work with this compound.

Methodological & Application

Synthesis and Application of PROTACs Utilizing a Br-PEG9-C2-NHBoc Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) using the versatile Br-PEG9-C2-NHBoc linker. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is critical for the efficacy of a PROTAC, influencing its stability, solubility, and the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The this compound linker, featuring a nine-unit polyethylene glycol (PEG) chain, offers a balance of flexibility and hydrophilicity, making it a valuable tool in PROTAC design.

Overview of PROTAC Synthesis with this compound

The synthesis of a PROTAC using the this compound linker is a modular process, typically involving a three-step sequence:

  • Conjugation of the first ligand to the linker: The bromo-functionalized end of the linker allows for nucleophilic substitution with a suitable functional group (e.g., a phenol or amine) on the first binding ligand (either the target protein ligand or the E3 ligase ligand).

  • Deprotection of the Boc group: The tert-Butyloxycarbonyl (Boc) protecting group on the amine end of the linker is removed under acidic conditions to expose the primary amine.

  • Coupling of the second ligand: The newly exposed amine is then coupled to the second binding ligand, which is typically activated as a carboxylic acid, to form the final PROTAC molecule.

This stepwise approach allows for the convergent and efficient synthesis of the final heterobifunctional molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using the this compound linker. As a representative example, the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC is described, using the BRD4 ligand JQ1 and the Cereblon (CRBN) E3 ligase ligand pomalidomide.

Protocol 1: Synthesis of JQ1-PEG9-C2-NHBoc Intermediate

This step involves the nucleophilic substitution of the bromide on the this compound linker with the phenolic hydroxyl group of (+)-JQ1.

Materials:

  • (+)-JQ1

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG9-C2-NHBoc intermediate.

Protocol 2: Boc Deprotection of JQ1-PEG9-C2-NHBoc Intermediate

This step removes the Boc protecting group to yield the free amine for the subsequent coupling reaction.

Materials:

  • JQ1-PEG9-C2-NHBoc intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the JQ1-PEG9-C2-NHBoc intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.

Protocol 3: Synthesis of the Final PROTAC (JQ1-PEG9-Pomalidomide)

This final step involves the amide coupling of the deprotected JQ1-linker intermediate with pomalidomide.

Materials:

  • JQ1-PEG9-C2-NH₂ TFA salt (from Protocol 2)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the amine intermediate from Protocol 2 (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to afford the final JQ1-PEG9-Pomalidomide PROTAC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a BRD4-targeting PROTAC synthesized with a PEG linker, analogous to the protocol described.

Table 1: Synthesis and Characterization Data

CompoundMolecular Weight ( g/mol )Starting Amount (mg)EquivalentsYield (%)Purity (HPLC)
Pomalidomide273.24281.0->98%
JQ1-PEG9-NH₂ (TFA salt)~9201041.1->95%
Final PROTAC~1175--45>99%

Table 2: Biological Activity Data for a BRD4-Targeting PROTAC with a PEG Linker

Cell LineTargetDC₅₀ (nM)Dₘₐₓ (%)Reference
MV4-11 (AML)BRD40.75>95[1][2]
MDA-MB-231 (Breast Cancer)BRD460>90[3]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Mandatory Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: (+)-JQ1 This compound Pomalidomide Step1 Step 1: JQ1 Conjugation (Nucleophilic Substitution) Start->Step1 Intermediate1 Intermediate 1: JQ1-PEG9-C2-NHBoc Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate1->Step2 Intermediate2 Intermediate 2: JQ1-PEG9-C2-NH2 (TFA Salt) Step2->Intermediate2 Step3 Step 3: Pomalidomide Coupling (Amide Bond Formation) Intermediate2->Step3 Final_PROTAC Final PROTAC: JQ1-PEG9-Pomalidomide Step3->Final_PROTAC

Caption: Workflow for the three-step synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC (JQ1-PEG9-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

BRD4-c-MYC Signaling Pathway

Signaling_Pathway cluster_pathway BRD4-c-MYC Signaling Pathway and PROTAC Intervention BRD4 BRD4 cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->cMYC_Gene Associated with cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMYC_Protein->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: Inhibition of c-MYC signaling through PROTAC-mediated degradation of BRD4.

Experimental Workflow for DC₅₀ and Dₘₐₓ Determination

Evaluation_Workflow cluster_workflow PROTAC Evaluation Workflow Cell_Culture 1. Cell Seeding (e.g., MV4-11 cells) PROTAC_Treatment 2. PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification (BCA Assay) PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis (Target Protein & Loading Control) Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry & Normalization Western_Blot->Data_Analysis Curve_Fitting 6. Dose-Response Curve Fitting (e.g., GraphPad Prism) Data_Analysis->Curve_Fitting Results Results: DC50 & Dmax Curve_Fitting->Results

Caption: Workflow for determining the DC₅₀ and Dₘₐₓ of a PROTAC.

References

Application Notes and Protocols for N-Boc Deprotection of Br-PEG9-C2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the assembly of complex molecules such as peptides, oligonucleotides, and antibody-drug conjugates. Its widespread use stems from its stability under a broad range of chemical conditions and its susceptibility to cleavage under specific, tunable acidic conditions. This document provides detailed application notes and protocols for the N-Boc deprotection of Br-PEG9-C2-NHBoc, a heterobifunctional linker widely used in bioconjugation and drug delivery.

The removal of the Boc group from this compound is a critical step to unmask the primary amine, rendering it available for subsequent conjugation to proteins, antibodies, or other biomolecules. The choice of deprotection conditions is paramount to ensure complete removal of the Boc group while preserving the integrity of the PEG linker and the terminal bromide functionality.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for Boc deprotection relies on treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The reaction is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[2] The tert-butyl cation is typically scavenged by nucleophiles present in the reaction mixture or can be eliminated as isobutylene.[1]

Comparative Summary of N-Boc Deprotection Conditions

The following table summarizes various conditions for the N-Boc deprotection of amine-containing compounds, which are applicable to this compound. The selection of the optimal method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale.

Method Reagent(s) Solvent(s) Temperature (°C) Reaction Time Typical Yield (%) Key Considerations
Standard Acidic Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp30 min - 4 h>95Most common and efficient method.[1][3] Requires careful handling of corrosive TFA.
Alternative Acidic 4M HCl in 1,4-Dioxane1,4-DioxaneRoom Temp1 - 16 h>90Useful alternative to TFA; product precipitates as HCl salt.
Milder Acidic p-Toluenesulfonic Acid (pTSA)DCM/THFRoom Temp~1 hHighMilder Brønsted acid option.
Lewis Acid Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI)DCMRoom TempOvernightGood to ExcellentSuitable for substrates sensitive to strong Brønsted acids.
Thermal Heat (Microwave or conventional)Dioxane/Water or neat60 - 22530 min - several hoursVariableAvoids the use of strong acids; may not be suitable for thermally sensitive molecules.
Neutral Boiling WaterWater100VariableGoodA green and neutral deprotection method.
Basic (Limited Applicability) Sodium Carbonate (Na₂CO₃)Refluxing DMERefluxVariableVariableGenerally not applicable to alkyl amines like the one in the target molecule.

Detailed Experimental Protocols

Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the most common and reliable method for the deprotection of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution. For example, if 10 mL of DCM was used, add 10 mL of TFA, creating a 50% TFA/DCM solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, co-evaporate the residue with toluene (3x).

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine (Br-PEG9-C2-NH₂).

Confirmation of Deprotection: The successful deprotection can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: Disappearance of the singlet corresponding to the nine protons of the t-butyl group (typically around 1.4 ppm).

  • Mass Spectrometry: Observation of the molecular ion corresponding to the deprotected product.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A Dissolve this compound in anhydrous DCM B Cool solution to 0°C A->B C Slowly add TFA B->C D Warm to Room Temperature and stir for 1-4h C->D E Monitor reaction (TLC, LC-MS) D->E F Remove solvent and excess TFA E->F G Neutralize with NaHCO₃ F->G H Extract and dry G->H I Concentrate in vacuo H->I J Characterize product (NMR, MS) I->J

Caption: Experimental workflow for the N-Boc deprotection of this compound.

Deprotection_Reaction cluster_structures Reactant This compound Product Br-PEG9-C2-NH₃⁺TFA⁻ Reactant->Product Deprotection Reagent TFA, DCM Reagent->Reactant Reactant_img Product_img

Caption: Chemical reaction scheme for the TFA-mediated N-Boc deprotection.

Troubleshooting Common Issues

  • Incomplete Deprotection: If the reaction is incomplete, consider increasing the reaction time or the concentration of the acid. For substrates that are particularly resistant, switching to a stronger acid system like 4M HCl in 1,4-dioxane may be necessary.

  • Side Product Formation: The tert-butyl cation generated during the reaction can sometimes react with other nucleophilic functional groups in the molecule. The addition of scavengers such as triisopropylsilane (TIS) or thioanisole to the reaction mixture can help to mitigate this issue.

  • Product Isolation: The deprotected amine is often obtained as a TFA or HCl salt, which may be a viscous oil. If the product is not soluble in common organic solvents for extraction, it may be necessary to use the salt directly in the next step or to perform a salt-free workup using an ion-exchange resin.

References

Application Notes and Protocols for Br-PEG9-C2-NHBoc in the Synthesis of CRBN-Targeting PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Br-PEG9-C2-NHBoc, a heterobifunctional linker, for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document outlines the protocols for conjugation to CRBN ligands, subsequent coupling to target protein ligands, and methods for evaluating the resulting PROTACs.

Introduction to this compound and CRBN-Targeting PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This compound is a polyethylene glycol (PEG)-based linker that offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC. The terminal bromo group allows for nucleophilic substitution by a CRBN ligand, while the Boc-protected amine provides a handle for subsequent conjugation to a POI ligand after deprotection.

Cereblon (CRBN) is a widely utilized E3 ubiquitin ligase in PROTAC development. Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

Quantitative Data on PEG Linkers in CRBN-Based PROTACs

The length of the PEG linker can significantly impact the degradation efficiency (DC50 and Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific target protein and the geometry of the ternary complex. Below is a summary of representative data from published studies illustrating the effect of PEG linker length on the degradation of various target proteins by CRBN-recruiting PROTACs.

Target ProteinCRBN LigandLinker CompositionDC50 (nM)Dmax (%)
BRD4Pomalidomide2-PEG>5000<20
BRD4Pomalidomide4-PEG<500>80
BRD4Pomalidomide6-PEG<100>90
CDK9PomalidomidePEG linker7.62>90
BCR-ABLPomalidomide6-carbon alkylPotent94.23

Note: This table provides illustrative data. The optimal linker length for any given target must be determined empirically.

Experimental Protocols

Protocol 1: Conjugation of this compound to a CRBN Ligand (Pomalidomide)

This protocol describes the synthesis of a pomalidomide-PEG9-C2-NHBoc intermediate via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • Pomalidomide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere apparatus

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Under a nitrogen atmosphere, dissolve pomalidomide (1.0 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain pomalidomide-PEG9-C2-NHBoc.

Protocol 2: Boc Deprotection of Pomalidomide-PEG9-C2-NHBoc

This protocol outlines the removal of the Boc protecting group to yield a free amine for subsequent conjugation.

Materials:

  • Pomalidomide-PEG9-C2-NHBoc

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard organic synthesis glassware

  • Magnetic stirrer

Procedure:

  • Dissolve pomalidomide-PEG9-C2-NHBoc in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (pomalidomide-PEG9-C2-NH2) can often be used in the next step without further purification.

Protocol 3: Amide Coupling to a Target Protein Ligand

This protocol describes the final step of PROTAC synthesis: the amide coupling of the deprotected linker-CRBN ligand conjugate to a carboxylic acid-functionalized target protein ligand.

Materials:

  • Pomalidomide-PEG9-C2-NH2 (from Protocol 2)

  • Target Protein Ligand-COOH (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere apparatus

  • Standard organic synthesis glassware

  • Magnetic stirrer

Procedure:

  • Under a nitrogen atmosphere, dissolve the target protein ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the pomalidomide-PEG9-C2-NH2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 4: Evaluation of Target Protein Degradation by Western Blot

This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.

Materials:

  • Cancer cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132, as a control)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the PROTAC (and controls: DMSO, MG132) for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Image the blot using a suitable imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Visualizations

CRBN_Pathway cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound POI Protein of Interest (POI) POI_bound POI POI->POI_bound CRBN CRBN E3_Complex CRL4-CRBN E3 Ligase Complex CRBN_bound CRBN CRBN->CRBN_bound DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 PROTAC_bound->CRBN_bound POI_bound->PROTAC_bound E2 E2 Ub-conjugating enzyme Ub Ubiquitin (Ub) E2->Ub Loads Ub Ub_POI Poly-ubiquitinated POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary cluster_ternary cluster_ternary->Ub_POI Ubiquitination

Caption: CRBN-mediated PROTAC signaling pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start: This compound CRBN Ligand POI Ligand conjugation1 Step 1: Conjugate CRBN Ligand to Linker start->conjugation1 deprotection Step 2: Boc Deprotection conjugation1->deprotection conjugation2 Step 3: Conjugate POI Ligand deprotection->conjugation2 purification Purification (HPLC) conjugation2->purification final_protac Final PROTAC purification->final_protac treatment PROTAC Treatment final_protac->treatment Test Compound cell_culture Cell Culture cell_culture->treatment lysis Cell Lysis treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols for Br-PEG9-C2-NHBoc in the Synthesis of VHL Ligand-Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of VHL

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, mediate its degradation.[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase, which then facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized E3 ligases in PROTAC design due to its well-characterized ligands and broad tissue expression.[2] VHL-based PROTACs have demonstrated potent and selective degradation of a wide array of protein targets.[2]

The Critical Role of the Linker: Introducing Br-PEG9-C2-NHBoc

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the overall efficacy of the molecule. Its length, composition, and attachment points influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility, which can be advantageous for optimal ternary complex formation. This compound is a bifunctional PEG linker designed for the modular synthesis of PROTACs. It features a bromo group for initial conjugation and a Boc-protected amine for subsequent coupling reactions, offering a versatile tool for PROTAC development.

Signaling Pathway of VHL-Mediated Protein Degradation

Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated on proline residues. This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. PROTACs leverage this natural cellular process. A VHL-based PROTAC brings a new POI to the VHL complex, effectively hijacking the system to induce the degradation of the chosen target.

VHL_signaling_pathway VHL-Mediated Protein Degradation Pathway cluster_0 PROTAC-Mediated Degradation PROTAC VHL-based PROTAC (POI Ligand-Linker-VHL Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

Caption: VHL-mediated protein degradation pathway initiated by a PROTAC.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of a VHL-based PROTAC using the this compound linker.

Protocol 1: Synthesis of a VHL-Based PROTAC

This protocol outlines a modular approach for the synthesis of a VHL-based PROTAC.

Step 1: Alkylation of VHL Ligand with this compound

  • Materials:

    • VHL ligand with an available phenolic hydroxyl group (e.g., a derivative of VH032)

    • This compound

    • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup

  • Procedure:

    • Dissolve the VHL ligand (1 equivalent) in anhydrous DMF in a reaction vessel under a nitrogen atmosphere.

    • Add Cs₂CO₃ or K₂CO₃ (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

    • Add this compound (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the VHL-PEG9-C2-NHBoc intermediate.

Step 2: Boc Deprotection

  • Materials:

    • VHL-PEG9-C2-NHBoc intermediate

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Reaction vessel, magnetic stirrer

  • Procedure:

    • Dissolve the VHL-PEG9-C2-NHBoc intermediate in DCM.

    • Add TFA (e.g., 20-50% v/v) or 4M HCl in 1,4-dioxane to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Amide Coupling with POI Ligand

  • Materials:

    • VHL-PEG9-C2-NH₂ intermediate (as the salt from the previous step)

    • POI ligand with a carboxylic acid functional group

    • Peptide coupling reagent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA, triethylamine)

    • Anhydrous DMF

    • Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup

  • Procedure:

    • Dissolve the POI ligand with a carboxylic acid (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

    • Add the peptide coupling reagent (1.1 equivalents) and the base (2-3 equivalents) to the solution and stir for 15 minutes at room temperature.

    • Add the VHL-PEG9-C2-NH₂ intermediate (1 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_synthesis_workflow PROTAC Synthesis Workflow cluster_1 Synthesis Steps Start Start Materials: VHL Ligand (Phenol) This compound POI Ligand (Acid) Alkylation Step 1: Alkylation (VHL-OH + Br-PEG-NHBoc) Start->Alkylation Intermediate1 Intermediate: VHL-O-PEG9-C2-NHBoc Alkylation->Intermediate1 Deprotection Step 2: Boc Deprotection Intermediate1->Deprotection Intermediate2 Intermediate: VHL-O-PEG9-C2-NH2 Deprotection->Intermediate2 Coupling Step 3: Amide Coupling (+ POI-COOH) Intermediate2->Coupling Purification Purification (HPLC) Coupling->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Modular workflow for the synthesis of a VHL-based PROTAC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.

  • Materials:

    • Cell line expressing the POI

    • Cell culture medium and supplements

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, electrophoresis, and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (against POI and a loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Seeding: Plate cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of harvest.

    • PROTAC Treatment: The next day, treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubation: Incubate the cells for a desired time period (e.g., 12, 24, or 48 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

      • Separate the proteins by electrophoresis and transfer them to a membrane.

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

      • Develop the blot using a chemiluminescent substrate and visualize the bands.

    • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Protocol 3: Cell Viability Assay

This protocol is to assess the cytotoxic effects of the PROTAC on the cells.

  • Materials:

    • Cell line of interest

    • 96-well plates

    • Synthesized PROTAC

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

    • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.

    • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

    • Assay: Add the cell viability reagent according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.

biological_evaluation_workflow Biological Evaluation Workflow cluster_2 Evaluation Steps Start_Eval Synthesized PROTAC Cell_Culture Cell Culture (POI-expressing cell line) Start_Eval->Cell_Culture Treatment PROTAC Treatment (Dose-response & Time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Degradation_Analysis Protein Degradation Analysis (DC50, Dmax) Western_Blot->Degradation_Analysis Results Results Degradation_Analysis->Results Cytotoxicity_Analysis Cytotoxicity Analysis (IC50) Viability_Assay->Cytotoxicity_Analysis Cytotoxicity_Analysis->Results

Caption: Workflow for the biological evaluation of a synthesized PROTAC.

Data Presentation

The following tables summarize representative quantitative data for VHL-based PROTACs with PEG linkers, compiled from various literature sources. While specific data for a PEG9 linker is not extensively available, the provided data for other PEG linkers can serve as a valuable reference for expected potency and efficacy.

Table 1: Degradation Potency of VHL-Based PROTACs with PEG Linkers

PROTAC IDTarget ProteinCell LineLinkerDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC ABRD4HeLaPEG415>95Fictionalized Data
PROTAC BBTKMOLM-14PEG38~90Fictionalized Data
PROTAC CERαMCF-7PEG525>90Fictionalized Data
PROTAC DSMARCA2MV-4-11PEG330065

Table 2: Binding Affinities of VHL Ligands and PROTACs

CompoundBinding PartnerAssayK_D_ (nM)Reference
VHL Ligand (VH032 derivative)VHLSPR50 - 200Fictionalized Data
PROTAC AVHLFP150Fictionalized Data
PROTAC BBTKITC20Fictionalized Data

Table 3: Cytotoxicity of VHL-Based PROTACs

PROTAC IDCell LineIncubation Time (h)IC₅₀ (µM)Reference
PROTAC AHeLa72>10Fictionalized Data
PROTAC BMOLM-14720.5Fictionalized Data
PROTAC CMCF-7722.1Fictionalized Data

Note: The data presented in the tables are representative examples and may not directly correspond to PROTACs synthesized with a PEG9 linker. Researchers should empirically determine these values for their specific constructs.

Conclusion

The this compound linker provides a valuable and versatile tool for the modular synthesis of VHL-based PROTACs. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation, from the initial synthetic steps to the final biological evaluation. Careful optimization of the linker and the overall PROTAC structure is crucial for achieving potent and selective degradation of the protein of interest.

References

Incorporating Br-PEG9-C2-NHBoc into Drug Discovery Workflows: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective incorporation of Br-PEG9-C2-NHBoc, a heterobifunctional polyethylene glycol (PEG) linker, into drug discovery workflows. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this linker offers a versatile platform for connecting a target protein ligand with an E3 ubiquitin ligase ligand. The PEG component enhances solubility and optimizes pharmacokinetic properties, making it a valuable tool in the development of targeted protein degraders.

Introduction to this compound

This compound is a chemical linker featuring a nine-unit polyethylene glycol chain, which imparts favorable physicochemical properties to the final PROTAC molecule.[1] One terminus of the linker is a bromo group, which can readily undergo nucleophilic substitution, while the other end is a Boc-protected amine, allowing for sequential and controlled conjugation.[2] This structure is particularly advantageous for the modular assembly of PROTACs.[3]

The PEG chain enhances the aqueous solubility of often hydrophobic PROTAC molecules, potentially improving cell permeability and bioavailability.[4][5] The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase, ultimately influencing the efficiency of ternary complex formation and subsequent protein degradation.

Key Applications in Drug Discovery

The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. This catalytic mechanism of action makes PROTACs a powerful therapeutic modality for targeting proteins that have been traditionally considered "undruggable."

PROTAC Assembly Workflow:

The synthesis of a PROTAC using this compound typically follows a two-step process. First, the bromo end of the linker is conjugated to the protein of interest (POI) ligand. Following this, the Boc protecting group is removed from the amine terminus, which is then coupled to the E3 ligase ligand.

PROTAC_Assembly POI_Ligand Protein of Interest (POI) Ligand Step1 Step 1: Nucleophilic Substitution POI_Ligand->Step1 Br_PEG9 This compound Br_PEG9->Step1 Intermediate POI-PEG9-C2-NHBoc Step1->Intermediate Step2 Step 2: Boc Deprotection Intermediate->Step2 Deprotected_Intermediate POI-PEG9-C2-NH2 Step2->Deprotected_Intermediate Step3 Step 3: Amide Coupling Deprotected_Intermediate->Step3 E3_Ligand E3 Ligase Ligand E3_Ligand->Step3 PROTAC Final PROTAC (POI-Linker-E3 Ligase) Step3->PROTAC

Figure 1: General workflow for PROTAC synthesis using this compound.

Quantitative Data on PROTACs with PEG Linkers

PROTACTarget ProteinE3 LigaseLinker Composition (Similar to PEG9)DC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A BRD4VHLPEG-based linker9.5>90HEK293
Hypothetical PROTAC B BTKCRBNPEG-based linker40~85Ramos
Hypothetical PROTAC C RIPK2CRBNPEG-based linker25>95THP-1

Note: The data presented in this table is for illustrative purposes and is derived from studies on PROTACs with comparable PEG linkers. Actual values for PROTACs synthesized with this compound will need to be determined experimentally.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These should be optimized for specific ligands and reaction conditions.

Protocol 1: Conjugation of POI Ligand to this compound

This protocol describes the nucleophilic substitution reaction to attach the POI ligand to the bromo end of the linker. This example assumes the POI ligand has a phenolic hydroxyl group suitable for this reaction.

Materials:

  • Protein of Interest (POI) Ligand with a nucleophilic group (e.g., phenol)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or a similar base

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (3.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the POI-linker intermediate.

Protocol 2: Boc Deprotection of the POI-Linker Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine for subsequent coupling.

Materials:

  • POI-PEG9-C2-NHBoc intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-linker intermediate (1.0 equivalent) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.

  • The resulting amine intermediate (as a TFA salt) is typically used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Intermediate with an E3 Ligase Ligand

This final step involves the formation of an amide bond between the POI-linker intermediate and the E3 ligase ligand.

Materials:

  • Amine intermediate (TFA salt) from Protocol 2

  • E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide)

  • Anhydrous DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by preparative High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Mechanism of Action

The synthesized PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC_MoA cluster_cell Cell PROTAC PROTAC (POI-Linker-E3) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation

Figure 2: Mechanism of action of a PROTAC molecule.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation. The ubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to engage with another POI and E3 ligase, acting catalytically.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs in drug discovery. Its bifunctional nature allows for a modular and controlled synthetic approach, while the PEG component offers the potential to improve the physicochemical and pharmacokinetic properties of the final PROTAC molecule. The provided protocols offer a foundational workflow that can be adapted and optimized for the development of novel protein degraders targeting a wide range of therapeutic targets. Careful consideration of linker length and composition is crucial for achieving optimal degradation efficacy.

References

Application Notes and Protocols for Experimental Design of PROTACs with a PEG9 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker itself is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5]

Polyethylene glycol (PEG) linkers, particularly those with a defined length such as PEG9, have gained prominence in PROTAC design. The PEG9 linker offers a balance of flexibility and hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule. Its length is often empirically optimized to facilitate the productive formation of the ternary complex, a prerequisite for subsequent ubiquitination and degradation of the target protein.

These application notes provide a comprehensive guide to the experimental design for evaluating PROTACs featuring a PEG9 linker. Detailed protocols for key biochemical and cellular assays are provided to enable researchers to characterize their PROTACs' mechanism of action and assess their therapeutic potential.

Core Principles of PROTAC Action

The mechanism of action of a PROTAC involves a series of orchestrated molecular events that culminate in the degradation of the target protein. Understanding this pathway is fundamental to designing and interpreting experiments.

A PROTAC initially forms binary complexes with both the protein of interest (POI) and an E3 ubiquitin ligase. Subsequently, it facilitates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with PEG9 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Workflow

A systematic experimental workflow is crucial for the comprehensive evaluation of a PROTAC with a PEG9 linker. The workflow should encompass a series of biochemical and cellular assays designed to interrogate each step of the PROTAC's mechanism of action.

Experimental_Workflow cluster_biochem cluster_cellular Biochemical_Assays Biochemical Assays Binary_Binding Binary Binding Assays (SPR, ITC, FP) Biochemical_Assays->Binary_Binding Cellular_Assays Cellular Assays Target_Engagement Target Engagement (CETSA, NanoBRET) Cellular_Assays->Target_Engagement Ternary_Complex_Formation Ternary Complex Formation (TR-FRET, AlphaScreen) Binary_Binding->Ternary_Complex_Formation In_Vitro_Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex_Formation->In_Vitro_Ubiquitination Cellular_Degradation Cellular Degradation (Western Blot, In-Cell Western) Target_Engagement->Cellular_Degradation Functional_Assays Functional Assays (e.g., Cell Viability) Cellular_Degradation->Functional_Assays Linker_Properties_Relationship Linker_Properties PEG9 Linker Properties Solubility Enhanced Solubility Linker_Properties->Solubility Permeability Modulated Permeability Linker_Properties->Permeability Ternary_Complex Ternary Complex Geometry Linker_Properties->Ternary_Complex Efficacy PROTAC Efficacy (Degradation) Solubility->Efficacy Permeability->Efficacy Ternary_Complex->Efficacy

References

Application Notes and Protocols for the Purification of Br-PEG9-C2-NHBoc Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of compounds containing the Br-PEG9-C2-NHBoc moiety. This versatile bifunctional linker is integral in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The purification of these intermediates is critical to ensure the quality, safety, and efficacy of the final product. The following sections detail common purification techniques, including flash column chromatography, preparative high-performance liquid chromatography (prep-HPLC), and recrystallization.

Introduction to Purification Challenges

Compounds incorporating polyethylene glycol (PEG) linkers, such as this compound, often present unique purification challenges. The polar nature of the PEG chain can lead to streaking on normal-phase silica gel and poor separation from polar impurities. Additionally, the presence of the Boc protecting group and the terminal bromide adds to the molecule's complexity. The selection of an appropriate purification strategy is therefore crucial for obtaining the desired product with high purity.

Recommended Purification Techniques

The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below are protocols for three commonly employed and effective methods.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of gram-scale quantities of this compound and its derivatives. It is particularly useful for removing non-polar and moderately polar impurities.

Experimental Protocol

a) Materials and Reagents:

  • Crude this compound compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization agent (e.g., potassium permanganate stain)

  • Glass column and appropriate glassware

  • Flash chromatography system (optional)

b) Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Develop a TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc in hexanes). For more polar compounds, a DCM/MeOH system can be tested.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for compounds not fully soluble in the mobile phase, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to dryness, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 20% EtOAc in hexanes and gradually increase to 80% EtOAc.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC offers higher resolution than flash chromatography and is suitable for obtaining highly pure material, especially for challenging separations or for final purification steps. Reversed-phase HPLC is the most common mode for these types of compounds.

Experimental Protocol

a) Materials and Reagents:

  • Crude or partially purified this compound compound

  • HPLC-grade solvents: Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

b) Procedure:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system using a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% TFA. A common gradient is 5% to 95% ACN over 20-30 minutes.

    • Optimize the gradient to achieve good separation of the product from impurities.

  • Sample Preparation:

    • Dissolve the compound in the initial mobile phase or a suitable solvent like DMSO or DMF.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase.

    • Inject the prepared sample onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical scale.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm if an aromatic group is present).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the product peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

  • Product Isolation:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

    • If the free amine is desired, the TFA salt can be neutralized.

Recrystallization

Recrystallization is a cost-effective purification method that can yield highly pure crystalline products, provided a suitable solvent system can be found. This technique is particularly effective at removing small amounts of impurities.

Experimental Protocol

a) Materials and Reagents:

  • Crude or partially purified this compound compound

  • Various organic solvents for screening (e.g., isopropanol, ethyl acetate, hexanes, diethyl ether)

  • Heating and stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

b) Procedure:

  • Solvent Screening:

    • Test the solubility of the crude compound in various solvents at room temperature and upon heating.

    • An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature or below.

    • Alternatively, a solvent/anti-solvent system can be used, where the compound is soluble in the "solvent" and insoluble in the "anti-solvent".

  • Recrystallization Process:

    • Dissolve the crude compound in a minimal amount of the hot recrystallization solvent.

    • If using a solvent/anti-solvent system, dissolve the compound in the "solvent" and then slowly add the "anti-solvent" at an elevated temperature until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

    • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help initiate crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes representative quantitative data for the purification of Br-PEG-NHBoc analogous compounds. The actual yields and purities will vary depending on the specific reaction conditions and the nature of the impurities.

Purification TechniqueStarting Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Flash Column Chromatography 60-80%>95%70-90%Effective for removing major impurities. Yield can be affected by product streaking on silica.
Preparative HPLC >90%>99%[1]60-80%Ideal for achieving high purity. Yields can be lower due to losses during fraction collection and processing.
Recrystallization >85%>99.3%[2]80-95%Highly dependent on finding a suitable solvent system. Can provide very high purity for crystalline compounds.[2]

Note: The data presented is based on typical outcomes for analogous Boc-protected PEG compounds and may not be directly representative of all this compound purifications.

Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification and analysis of a this compound containing compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Initial Purification Purity_Analysis Purity Analysis (HPLC, NMR) Flash_Chromatography->Purity_Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Analysis Recrystallization Recrystallization Recrystallization->Purity_Analysis Purity_Analysis->Prep_HPLC If further purification is needed Purity_Analysis->Recrystallization For crystalline solids Pure_Product Pure this compound Purity_Analysis->Pure_Product If purity >95%

Caption: General purification workflow for this compound compounds.

The logical flow for selecting a purification method is also a critical consideration for researchers.

Purification_Decision_Tree Start Crude Product Scale Scale of Synthesis? Start->Scale Impurity_Profile Impurity Profile? Scale->Impurity_Profile Large Scale (>1g) Prep_HPLC Preparative HPLC Scale->Prep_HPLC Small Scale (<1g) Flash Flash Chromatography Impurity_Profile->Flash Non-polar impurities Impurity_Profile->Prep_HPLC Closely related polar impurities Final_Purity Required Final Purity? Recrystallization Recrystallization Final_Purity->Recrystallization >99% & Crystalline Pure_Product Pure Product Final_Purity->Pure_Product >95% Flash->Final_Purity Prep_HPLC->Final_Purity Recrystallization->Pure_Product

Caption: Decision tree for selecting a purification method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for maximal therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the function of the linker in a PROTAC, and why is its length so critical for activity?

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] It consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[1][4] Within this complex, the E3 ligase transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

The length of the linker is a crucial parameter because it dictates the spatial orientation and proximity of the POI and the E3 ligase.

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of both proteins and inhibiting the formation of a productive ternary complex.

  • If the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.

Therefore, fine-tuning the linker length is a critical step to ensure the formation of a stable and productive ternary complex, which is essential for potent protein degradation.

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTACs are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.

Other linker types include:

  • Rigid Linkers: These incorporate structures like piperazine, piperidine, or triazole rings to reduce conformational flexibility. This can sometimes enhance the stability of the ternary complex.

  • "Clickable" Linkers: Triazole-containing linkers, often synthesized via "click chemistry," offer a straightforward and efficient method for connecting the two ligands.

The choice of linker type and composition can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.

Q3: How does linker composition, beyond just length, affect PROTAC performance?

Linker composition is a critical determinant of a PROTAC's overall drug-like properties. Key factors influenced by the linker's chemical makeup include:

  • Solubility and Permeability: The linker's hydrophilicity and hydrophobicity play a significant role. For instance, incorporating hydrophilic PEG units can improve aqueous solubility, while more hydrophobic alkyl chains might enhance cell membrane permeability. However, excessive lipophilicity can lead to poor solubility.

  • Flexibility and Rigidity: The flexibility of the linker affects the entropic penalty of forming the ternary complex. While flexible linkers can explore more conformations, rigid linkers may pre-organize the PROTAC into a bioactive conformation, leading to more stable ternary complexes.

  • Metabolic Stability: The chemical bonds within the linker can be susceptible to metabolic enzymes. Choosing more stable chemical motifs can improve the PROTAC's half-life.

Ultimately, the linker's composition must be optimized to strike a balance between facilitating ternary complex formation and maintaining favorable physicochemical properties.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target in sufficient concentrations. PROTACs are often large molecules that can struggle to cross the cell membrane.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the desired ternary complex, which can inhibit degradation.

Troubleshooting Steps:

  • Synthesize a Linker Library: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target. If permeability is low, consider modifying the linker to improve its physicochemical properties.

  • Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations to identify a potential "hook effect." Optimal degradation often occurs within a specific concentration window.

Problem 2: I am observing inconsistent or weak degradation across different cell lines.

This issue can arise from several factors related to the cellular context:

  • Varying E3 Ligase Expression Levels: The expression levels of the recruited E3 ligase can differ between cell lines. If the E3 ligase is not sufficiently expressed in a particular cell line, PROTAC efficacy will be limited.

  • Cellular Efflux: Some cell lines may express high levels of efflux pumps that actively remove the PROTAC from the cell, reducing its intracellular concentration.

  • Off-Target Effects: In some cases, the PROTAC may have off-target effects that interfere with the degradation machinery or induce cellular toxicity, leading to inconsistent results.

Troubleshooting Steps:

  • Quantify E3 Ligase Expression: Use techniques like Western blotting or mass spectrometry to determine the expression levels of the target E3 ligase in the cell lines of interest.

  • Evaluate Cellular Efflux: Co-incubate your PROTAC with known efflux pump inhibitors to see if degradation is enhanced.

  • Assess Off-Target Engagement: Use proteomic approaches to identify potential off-target proteins that your PROTAC may be binding to.

Data Presentation

Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor-α (ERα) Degradation

PROTAC VariantLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 1PEG12>1000<10
PROTAC 2PEG1610>90
PROTAC 3PEG2050040

Data is adapted from published studies and is for illustrative purposes. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 2: Impact of Linker Length on PROTAC Efficacy for p38α Degradation

PROTAC VariantLinker TypeLinker Length (atoms)% Degradation at 1 µMReference
PROTAC AAlkyl-Triazole13<20
PROTAC BAlkyl-Triazole1580
PROTAC CAlkyl-Triazole1790
PROTAC DAlkyl-Triazole2070

Data is adapted from a published study and is for illustrative purposes.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in vitro.

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in an appropriate assay buffer. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) at a fixed concentration.

  • Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions, the tagged target protein, and the tagged E3 ligase.

  • TR-FRET Reagent Addition: Add the TR-FRET donor (e.g., anti-His-Europium) and acceptor (e.g., anti-GST-APC) reagents.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the complex to form.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the extent of ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degraded POI (Peptides) Proteasome->Degradation Mediates

Caption: The mechanism of action for a PROTAC.

Linker_Optimization_Workflow cluster_1 Linker Optimization Workflow Start Start: Define POI and E3 Ligase Design Design & Synthesize Linker Library (Varying Lengths/Types) Start->Design In_Vitro In Vitro Screening: Ternary Complex Formation (e.g., TR-FRET, SPR) Design->In_Vitro Cell_Based Cell-Based Assays: Protein Degradation (Western Blot, DC50) In_Vitro->Cell_Based Decision Optimal Degradation? Cell_Based->Decision Decision->Design No (Iterate) Permeability Assess Cell Permeability & Physicochemical Properties Decision->Permeability Yes End Lead PROTAC Candidate Permeability->End

Caption: A typical workflow for linker optimization.

Troubleshooting_Logic cluster_2 Troubleshooting Logic for No Degradation Start No Protein Degradation Observed Check_Binding Good Binary Binding? Start->Check_Binding Check_Ternary Ternary Complex Forms? Check_Binding->Check_Ternary Yes Solution1 Optimize Ligands Check_Binding->Solution1 No Check_Permeability Is PROTAC Cell Permeable? Check_Ternary->Check_Permeability Yes Solution2 Synthesize Linker Library (Vary Length/Composition) Check_Ternary->Solution2 No Solution3 Modify Linker to Improve Physicochemical Properties Check_Permeability->Solution3 No Solution4 Check for 'Hook Effect' (Vary Concentration) Check_Permeability->Solution4 Yes

Caption: A decision tree for troubleshooting.

References

challenges with Br-PEG9-C2-NHBoc solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges related to the solubility of Br-PEG9-C2-NHBoc in organic solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the dissolution of this compound.

Q1: In which organic solvents is this compound expected to be soluble?

A1: Based on the general solubility of polyethylene glycol (PEG) derivatives, this compound is expected to be soluble in a range of polar aprotic and chlorinated organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2] Its solubility in alcohols and toluene may be lower, and it is generally insoluble in nonpolar solvents like ether and alkanes.[1]

Q2: I am having difficulty dissolving this compound in my chosen solvent. What are the possible reasons?

A2: Several factors can contribute to poor solubility:

  • Solvent Polarity: The polarity of the solvent plays a crucial role. While generally soluble in polar aprotic solvents, the specific interactions between the PEG chain, the terminal bromine and Boc-protected amine groups, and the solvent molecules will determine the extent of solubility.

  • Molecular Weight: As the molecular weight of PEG derivatives increases, their solubility in organic solvents tends to decrease.[2]

  • Slow Dissolution Rate: The dissolution of PEG compounds, especially those with higher molecular weights or crystalline nature, can be a slow process. It may appear as poor solubility if insufficient time is allowed for dissolution.

  • Moisture Absorption: PEGs are known to be hygroscopic and can absorb moisture from the air, which might affect their solubility characteristics in certain organic solvents.[1]

  • Compound Aggregation: The molecules might be aggregated, making it harder for the solvent to solvate individual chains.

Q3: What steps can I take to improve the solubility of this compound?

A3: If you are facing solubility challenges, consider the following troubleshooting steps:

  • Gentle Heating: Mild heating of the solution can often significantly improve the dissolution rate of PEG derivatives. A warm water bath is a suitable method.

  • Sonication: Using an ultrasonic bath can help break up aggregates and accelerate the dissolution process.

  • Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.

  • Co-solvent System: In some cases, using a mixture of solvents can enhance solubility. For example, a small amount of DMSO in another solvent might improve the overall solvating power.

  • Allow Sufficient Time: Be patient. Complete dissolution may take longer than expected. Allow the mixture to stir for an extended period.

  • Use of Anhydrous Solvents: For moisture-sensitive applications and to ensure consistent solubility, using anhydrous solvents is recommended.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to start with a small amount of the compound and solvent to test for solubility. A general procedure is outlined in the "Experimental Protocols" section below. It is recommended to prepare stock solutions in solvents like DMF or DMSO, which are strong organic solvents for a wide array of organic materials.

Q5: Are there any specific storage recommendations for this compound to maintain its solubility characteristics?

A5: Yes, proper storage is crucial. It is recommended to store this compound in a tightly sealed container at -20°C. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation. For stock solutions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation and maintain solubility.

Quantitative Solubility Data

Organic SolventChemical FormulaEstimated Solubility (at 25°C)Notes
Dichloromethane (DCM)CH₂Cl₂> 100 mg/mLA common solvent for PEG derivatives.
Dimethylformamide (DMF)(CH₃)₂NC(O)H> 100 mg/mLOften used for preparing high-concentration stock solutions.
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO> 100 mg/mLA strong solvent, useful for compounds that are difficult to dissolve.
ChloroformCHCl₃> 50 mg/mLAnother common chlorinated solvent for PEGs.
Tetrahydrofuran (THF)C₄H₈O~ 20-50 mg/mLSolubility may be lower compared to DCM or DMF.
TolueneC₇H₈< 10 mg/mLGenerally, a poorer solvent for PEGs, may require heating.
MethanolCH₃OH< 10 mg/mLLower molecular weight PEGs are more soluble.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a standard laboratory procedure to determine the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved this compound.

    • Calculate the solubility in mg/mL or g/L.

Protocol for Preparing a Stock Solution of this compound

This protocol provides a general method for preparing a stock solution for experimental use.

Materials:

  • This compound

  • Desired organic solvent (e.g., DMF or DMSO)

  • Volumetric flask

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing:

    • Accurately weigh the desired amount of this compound.

  • Dissolution:

    • Transfer the weighed compound to a volumetric flask.

    • Add a portion of the solvent to the flask.

    • Use a vortex mixer or sonicator to aid in dissolution. Gentle warming can be applied if necessary.

  • Final Volume Adjustment:

    • Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

    • Mix the solution thoroughly to ensure homogeneity.

  • Storage:

    • Store the stock solution in a tightly sealed container at -20°C, protected from light and moisture.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to handling this compound.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent Transfer to flask vortex Vortex/Sonicate add_solvent->vortex heat Gentle Heating (Optional) vortex->heat If needed store Store at -20°C vortex->store Complete Dissolution heat->vortex troubleshooting_workflow start Poor Solubility Observed check_time Allow more time for dissolution? start->check_time increase_temp Apply gentle heat? check_time->increase_temp No success Solubility Achieved check_time->success Yes sonicate Use sonication? increase_temp->sonicate No increase_temp->success Yes change_solvent Try a different solvent? (e.g., DMSO, DMF) sonicate->change_solvent No sonicate->success Yes change_solvent->success Yes consult Consult Technical Support change_solvent->consult No

References

Technical Support Center: Troubleshooting Br-PEG9-C2-NHBoc Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Br-PEG9-C2-NHBoc, a heterobifunctional linker. The following sections provide troubleshooting advice and detailed protocols to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield in my final conjugated product. What are the potential causes?

Low yield in the final product can stem from issues in either the initial Boc deprotection step or the subsequent coupling reaction. It is crucial to identify which step is problematic.

Troubleshooting Steps:

  • Verify Complete Boc Deprotection: Before starting the coupling reaction, confirm the complete removal of the Boc protecting group. Incomplete deprotection will result in a lower concentration of the reactive amine, leading to a poor overall yield.

    • Monitoring Techniques: Use analytical methods like TLC, LC-MS, or ¹H NMR to check for the disappearance of the Boc-protected starting material.

    • Common Pitfalls in Deprotection:

      • Insufficient Acid: The concentration of trifluoroacetic acid (TFA) may be too low. A common starting point is 20-50% TFA in dichloromethane (DCM).[1]

      • Inadequate Reaction Time: Deprotection can take from 30 minutes to a few hours. Monitor the reaction's progress to determine the optimal time.[1]

      • Scavengers: If your substrate is sensitive to the tert-butyl cations generated during deprotection, consider adding a scavenger like triisopropylsilane (TIS).[1]

  • Assess Coupling Reaction Conditions: If deprotection is complete, the issue likely lies in the coupling step.

    • Reagent Stoichiometry: Ensure the molar ratio of the deprotected Br-PEG9-C2-NH2 to your substrate is optimized. A slight excess of the PEG linker may be necessary.

    • Base Selection: The choice and amount of base are critical for activating the nucleophile on your substrate. Non-nucleophilic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.

    • Solvent Quality: Use anhydrous and high-purity solvents to avoid side reactions. The solvent must also fully dissolve all reactants.[2]

    • Temperature Control: Some coupling reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent side reactions.[2]

    • Reaction Time: Monitor the reaction progress to avoid degradation of reactants or products over extended periods.

Q2: I have confirmed complete Boc deprotection, but my coupling yield is still low. What side reactions could be occurring?

Several side reactions can compete with your desired coupling reaction, reducing the yield of the final product.

  • Hydrolysis of the Linker: If there is residual water in your reaction mixture, the bromide of the PEG linker can be hydrolyzed to a hydroxyl group, rendering it inactive for coupling.

  • Intra- or Intermolecular Cyclization/Polymerization: The deprotected primary amine is nucleophilic and could potentially react with the bromide of another PEG linker molecule, leading to dimerization or polymerization. This is more likely at higher concentrations.

  • Reaction with Buffer Components: If you are using a buffer, ensure it does not contain nucleophiles (e.g., Tris) that can react with the bromo-PEG linker.

Mitigation Strategies:

  • Use Anhydrous Conditions: Thoroughly dry your glassware and use anhydrous solvents to minimize hydrolysis.

  • Control Concentration: Run the reaction at an appropriate dilution to disfavor intermolecular side reactions.

  • Choose a Non-Nucleophilic Base: A bulky, non-nucleophilic base will deprotonate your substrate's nucleophile without competing in the coupling reaction.

  • Optimize pH: For reactions in aqueous buffers (e.g., with proteins), the pH should be carefully selected to maximize the reactivity of the target nucleophile while minimizing hydrolysis of the linker.

Q3: How can I improve the solubility of the this compound linker and my substrate?

Poor solubility of reactants can lead to a sluggish or incomplete reaction.

  • Solvent Screening: Test a range of anhydrous polar aprotic solvents such as DMF, DMSO, or NMP.

  • Co-solvent Systems: A mixture of solvents can sometimes improve the solubility of all reaction components.

  • Gentle Heating: Increasing the temperature can improve solubility, but it may also accelerate side reactions. Monitor the reaction closely if you choose to heat it.

Quantitative Data Summary

The following tables provide common starting conditions for the Boc deprotection and subsequent coupling steps. These should be optimized for your specific substrate.

Table 1: Typical Conditions for Boc Deprotection

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage.
Concentration 20-50% (v/v) in DCMHigher concentrations can accelerate the reaction.
Solvent Dichloromethane (DCM)Ensures good solubility of the PEG linker.
Temperature 0 °C to Room TemperatureStart at 0 °C and allow to warm to room temperature.
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS for completion.
Scavenger Triisopropylsilane (TIS) (2.5-5% v/v)Recommended for acid-sensitive substrates.

Table 2: General Conditions for Nucleophilic Substitution Coupling

ParameterRecommended ConditionsNotes
PEG Linker:Substrate Ratio 1.1 - 1.5 : 1A slight excess of the linker can drive the reaction to completion.
Base DIPEA or TEAA non-nucleophilic base is preferred.
Base Equivalents 2 - 3 eq.Relative to the limiting reagent.
Solvent Anhydrous DMF, DMSO, or NMPChoose a solvent that dissolves all reactants.
Temperature Room Temperature to 80 °COptimize for your specific substrate.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

  • Dissolve this compound in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.

Protocol 2: Coupling of Deprotected Br-PEG9-C2-NH2 to a Nucleophilic Substrate

  • Dissolve the nucleophilic substrate and the deprotected Br-PEG9-C2-NH2 TFA salt in an anhydrous solvent (e.g., DMF).

  • Add a non-nucleophilic base, such as DIPEA (2-3 equivalents).

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction if necessary, and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature.

  • Perform an appropriate aqueous workup to remove the base and other water-soluble impurities.

  • Purify the crude product by a suitable method, such as column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_coupling Coupling Reaction start This compound in DCM reagents_deprotection Add TFA (20-50%) 0°C to RT start->reagents_deprotection monitoring_deprotection Monitor by TLC/LC-MS reagents_deprotection->monitoring_deprotection workup_deprotection Evaporate Solvent & TFA monitoring_deprotection->workup_deprotection product_deprotection Br-PEG9-C2-NH3+TFA- workup_deprotection->product_deprotection start_coupling Add Substrate (Nu-H) & Base (DIPEA) in DMF product_deprotection->start_coupling Use directly monitoring_coupling Monitor by TLC/LC-MS (RT to 80°C) start_coupling->monitoring_coupling workup_coupling Aqueous Workup monitoring_coupling->workup_coupling purification Purification (Chromatography) workup_coupling->purification final_product Final Conjugate purification->final_product side_reactions cluster_pathways Potential Reaction Pathways main_reagents Br-PEG9-C2-NH2 + Substrate-NuH desired_product Desired Product (Substrate-Nu-PEG9-C2-NH2) main_reagents->desired_product Base hydrolysis Hydrolysis Product (HO-PEG9-C2-NH2) main_reagents->hydrolysis H2O dimerization Dimerization Product (H2N-C2-PEG9-N(H)-PEG9-C2-NH2) main_reagents->dimerization High Concentration

References

Technical Support Center: N-Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the N-Boc deprotection of PEGylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete N-Boc deprotection in PEGylated compounds?

A1: Incomplete N-Boc deprotection of PEGylated compounds can stem from several factors:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, commonly trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be adequate for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, particularly for high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical. It must ensure that both the PEGylated conjugate and the acid are well-solvated to allow for an efficient reaction. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Q2: What are the common side reactions observed during N-Boc deprotection of PEGylated compounds and how can they be minimized?

A2: The primary side reaction arises from the generation of a reactive tert-butyl cation intermediate during the cleavage of the Boc group. This cation can lead to:

  • Alkylation of Nucleophilic Residues: Electron-rich amino acid side chains such as tryptophan, methionine, tyrosine, and cysteine are susceptible to alkylation by the tert-butyl cation.

  • Modification of Arginine Residues: The tosyl protecting group of arginine can be cleaved and subsequently modify tryptophan residues.

To minimize these side reactions, the addition of "scavengers" to the reaction mixture is crucial. These scavengers are intended to trap the reactive tert-butyl cation.

Q3: What are scavengers and which ones are commonly used for N-Boc deprotection?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction to quench the electrophilic tert-butyl cation, preventing it from reacting with the desired product. The choice of scavenger depends on the specific amino acids present in the compound.

Troubleshooting Guide

Problem 1: Incomplete Deprotection

  • Symptom: Analytical data (e.g., TLC, LC-MS, NMR) shows the presence of starting material after the expected reaction time. The 1H NMR spectrum still shows a prominent singlet around 1.4 ppm, characteristic of the tert-butyl protons of the Boc group.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient acid strength or concentrationIncrease the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system like 4M HCl in 1,4-dioxane.
Inadequate reaction time or temperatureExtend the reaction time and continue to monitor progress. Gentle heating may be applied, but with caution to avoid degradation.
Poor solubilityEnsure the chosen solvent provides good solubility for your PEGylated compound.
Steric hindranceFor high molecular weight PEGs, longer reaction times or stronger acid conditions may be necessary.

Problem 2: Observation of Side Products

  • Symptom: Analytical data (e.g., LC-MS) reveals the presence of unexpected masses corresponding to alkylated byproducts.

  • Possible Causes & Solutions:

CauseRecommended Action
Alkylation by tert-butyl cationAdd appropriate scavengers to the reaction mixture.
Cleavage of other acid-sensitive groupsIf the compound contains other acid-labile protecting groups, consider using milder deprotection conditions or an orthogonal protecting group strategy. The Fmoc protecting group, which is base-labile, is a common alternative to Boc.

Quantitative Data Summary

The following tables summarize common reaction conditions and scavengers used for N-Boc deprotection.

Table 1: Common Acidic Conditions for N-Boc Deprotection

ReagentConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp1-2 hours
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom TempVaries
TMSIStoichiometricDichloromethane (DCM)Room Temp12-24 hours
Zinc BromideStoichiometricDichloromethane (DCM)Room Temp12-24 hours

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Protocols

Protocol 1: Standard TFA-Mediated N-Boc Deprotection

  • Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or be further purified.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Reaction Work-up and Product Isolation

  • Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is effective. Co-evaporation with a solvent like toluene can help remove residual traces.

  • Precipitation: The deprotected PEGylated compound, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be utilized to remove the acid and isolate the free amine.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-PEG Compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavengers cool->add_reagents react Stir at 0°C then warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry, Filter, and Concentrate extract->dry end Isolated Deprotected Product dry->end

Caption: Experimental workflow for N-Boc deprotection.

Troubleshooting_Logic start Start N-Boc Deprotection check_completion Is Deprotection Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_byproducts Are Side Products Observed? check_completion->check_byproducts Yes increase_acid Increase Acid Conc. incomplete->increase_acid extend_time Extend Reaction Time incomplete->extend_time stronger_acid Use Stronger Acid incomplete->stronger_acid increase_acid->check_completion extend_time->check_completion stronger_acid->check_completion side_products Side Products Present check_byproducts->side_products Yes success Successful Deprotection check_byproducts->success No add_scavengers Add Scavengers side_products->add_scavengers milder_conditions Use Milder Conditions side_products->milder_conditions add_scavengers->start milder_conditions->start

Caption: Troubleshooting logic for N-Boc deprotection.

References

Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to improving the cell permeability of PROTACs utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows high potency in biochemical binding assays but is inactive or weak in cellular degradation assays. Could this be a cell permeability issue?

A: Yes, a significant discrepancy between biochemical potency and cellular activity is frequently caused by poor cell permeability.[1][2] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and polar surface areas (PSA), which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1] These characteristics can significantly impede their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[1] Even with high binding affinity, a PROTAC cannot induce protein degradation if it fails to achieve a sufficient intracellular concentration.[1]

Q2: What is the specific role of a PEG linker in modulating a PROTAC's cell permeability?

A: The role of PEG linkers in cell permeability is complex and involves a delicate balance of properties. While the inherent hydrophilicity of PEG can increase aqueous solubility, it can also hinder passive diffusion across the cell membrane. However, the flexibility of PEG linkers is a key advantage. PEG linkers can allow the PROTAC to adopt folded or "chameleon-like" conformations that shield its polar surface area, creating a more compact, less polar structure that is better suited for membrane traversal. This conformational flexibility can be critical for achieving cellular uptake.

Q3: How does the length of the PEG linker impact cell permeability and degradation efficiency?

A: Linker length is a critical parameter that must be optimized for each PROTAC system. Generally, shorter linkers are associated with increased permeability because they result in a lower molecular weight and fewer hydrogen bond donors/acceptors. Studies have shown that even adding one or two PEG units can reduce a PROTAC's permeability by half. However, the optimal linker length is also crucial for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Therefore, a systematic variation of PEG linker length is a common strategy to find the ideal balance between cell permeability and degradation efficiency (DC50 and Dmax).

Q4: Is it possible for a PROTAC with low permeability in a cell-free assay (like PAMPA) to still be effective in cellular experiments?

A: Yes, it is possible for a PROTAC with low measured permeability to exhibit potent cellular activity. Some studies have noted that while in vitro permeability systems are useful, they may not fully predict in vivo absorption or cellular efficacy. This discrepancy can be due to the catalytic nature of PROTACs, where only a small intracellular concentration is needed to trigger significant protein degradation. Additionally, cell-free assays like PAMPA only measure passive diffusion and do not account for potential active transport mechanisms that might facilitate PROTAC entry into cells.

Q5: Are there viable alternatives to standard PEG linkers for improving permeability?

A: Yes, linker composition is a key area of optimization. If a flexible PEG linker is not providing adequate permeability, consider replacing it with more rigid structures. Incorporating moieties like alkyl chains, piperazine/piperidine rings, or triazoles can enhance rigidity, which may pre-organize the PROTAC into a more favorable conformation for membrane crossing and ternary complex formation. For instance, short, lipophilic linkers with cyclic ionizable groups can increase both cell-membrane permeability and solubility. However, replacing hydrophilic PEG linkers with more lipophilic groups can decrease aqueous solubility, so a careful balance must be struck.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor cellular activity is observed, and you suspect low permeability.

  • Question: How can I experimentally confirm that poor cell permeability is the root cause?

  • Answer: It is crucial to directly measure whether the PROTAC is reaching its target inside the cell. A combination of assays is recommended to build a complete picture.

    • Permeability Assays: Use standard assays to quantify permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to measure passive diffusion. The Caco-2 permeability assay uses a cell monolayer and can measure both passive diffusion and active transport/efflux.

    • Cellular Uptake/Accumulation Assays: These experiments directly quantify the amount of PROTAC inside the target cells. This can be done by analyzing cell lysates using mass spectrometry (LC-MS/MS).

    • Cellular Target Engagement Assays: Techniques like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC is binding to its target E3 ligase or protein of interest (POI) within the intact cell. A lack of engagement strongly suggests a permeability barrier.

Issue 2: Your PROTAC shows low permeability in a PAMPA or Caco-2 assay.

  • Question: What specific structural modifications can I implement to improve my PEGylated PROTAC's permeability?

  • Answer: Rational design and structural modification are key to overcoming permeability issues.

    • Optimize Linker Length: Systematically shorten the PEG linker. Studies consistently show that permeability increases with decreasing linker length.

    • Modify Linker Composition: Replace flexible PEG units with more rigid or lipophilic moieties like alkyl chains or phenyl groups. Incorporating cyclic structures such as piperazine can also improve both permeability and solubility.

    • Reduce Hydrogen Bond Donors (HBDs): High numbers of HBDs can limit permeability. For example, replacing an amide bond within the linker with an ester can reduce the HBD count and has been shown to improve permeability.

    • Leverage Intramolecular Hydrogen Bonding (IMHB): The flexible nature of PEG linkers can facilitate the formation of intramolecular hydrogen bonds, which shield polar groups and reduce the overall polarity of the molecule, making it more membrane-permeable. This "chameleon" effect is an important design consideration.

Issue 3: Permeability data does not correlate with degradation efficacy, or results are inconsistent.

  • Question: Beyond basic permeability, what other complex factors related to the PEG linker could be influencing my results?

  • Answer: The journey of a PROTAC is more than just crossing the membrane.

    • Ternary Complex Stability: The linker's length, flexibility, and attachment points are paramount in dictating the formation and stability of the ternary complex. An otherwise permeable PROTAC will fail if the linker geometry prevents the E3 ligase and target protein from coming together productively. Biophysical assays like TR-FRET or SPR can be used to confirm ternary complex formation.

    • The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that do not lead to degradation, reducing overall efficacy. If you see a bell-shaped dose-response curve, you may be observing the hook effect. This is a pharmacological issue, not a permeability one.

    • Metabolic Stability: PEG linkers may be susceptible to metabolic degradation in vivo. If cellular activity is still low despite good permeability and ternary complex formation, linker stability could be the issue. Incorporating more metabolically stable moieties like triazoles or cycloalkanes can be a solution.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature to illustrate the impact of linker modifications.

Table 1: Influence of PEG Linker Length on Physicochemical Properties and Permeability (Note: Data is illustrative and compiled from trends reported in various sources. Actual values are compound-specific.)

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Change in PermeabilityKey Observation
Series A 2-unit PEG0.6-Shorter linker is more permeable.
3-unit PEG0.0320-fold decreaseA single PEG unit addition can drastically reduce permeability.
Series B 1-unit PEG0.005-Alkyl linker was less permeable than a short PEG linker in this specific scaffold.
Alkyl chain0.0022.5-fold decreaseHighlights that linker effects can be scaffold-dependent.
Series C 2-unit PEGHigh-Shorter linkers consistently produce more permeable compounds.
4-unit PEGLow2-fold decrease

Table 2: Comparison of Common Permeability Assay Methods (Based on information from)

AssayMeasuresThroughputBiological ComplexityKey Output
PAMPA Passive Diffusion OnlyHighLow (Artificial Membrane)Effective Permeability (Pe)
Caco-2 Passive Diffusion, Active Transport, EffluxMediumHigh (Cell Monolayer)Apparent Permeability (Papp) & Efflux Ratio
Cellular Uptake Intracellular AccumulationMediumHigh (Target Cells)Intracellular Concentration
NanoBRET™ Intracellular Target EngagementHighHigh (Live Cells)Target Occupancy / IC50

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Principle: Measures the diffusion of a compound from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Materials: 96-well filter plates (donor) and 96-well acceptor plates, artificial membrane solution (e.g., phosphatidylcholine in dodecane), PBS (pH 7.4), test PROTAC, control compounds.

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

    • Coat Filter Membrane: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow it to impregnate for at least 5 minutes.

    • Prepare Donor Solutions: Dissolve the test PROTAC and controls in DMSO, then dilute into PBS to the final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).

    • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate into the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

    • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

    • Measure Concentrations: After incubation, determine the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

    • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a human intestinal cell monolayer.

  • Principle: Caco-2 cells form a polarized monolayer with tight junctions that mimics the intestinal epithelium, allowing for the measurement of drug absorption and efflux.

  • Materials: Caco-2 cells, Transwell® permeable supports, cell culture medium, Hank's Balanced Salt Solution (HBSS).

  • Methodology:

    • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.

    • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Prepare for Assay: Wash the cell monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A->B) Transport: Add the test PROTAC (in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B->A) Transport: Add the test PROTAC to the basolateral (donor) side and fresh HBSS to the apical (receiver) side to assess efflux.

    • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze Samples: Quantify the PROTAC concentration in all samples using LC-MS/MS.

    • Calculate Papp: Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions. An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 suggests the PROTAC is a substrate for efflux transporters.

Visualizations

PROTAC_Troubleshooting_Workflow start Start: PROTAC shows poor cellular activity q_perm Is cell permeability a potential issue? start->q_perm perm_assays Measure Permeability & Uptake - PAMPA / Caco-2 - Cellular Uptake (LC-MS/MS) q_perm->perm_assays Yes te_assays Confirm Cellular Target Engagement - NanoBRET - CETSA q_perm->te_assays Yes q_result Permeability Low OR No Target Engagement? perm_assays->q_result te_assays->q_result optimize Rational PROTAC Redesign: - Shorten/rigidify PEG linker - Reduce HBDs - Modulate lipophilicity q_result->optimize Yes q_other Permeability OK AND Target Engagement Confirmed? q_result->q_other No optimize->start Re-test complex_assays Investigate Other Factors: - Ternary Complex Formation (TR-FRET) - Hook Effect Analysis - Metabolic Stability Assays q_other->complex_assays Yes end Optimized PROTAC q_other->end No, problem solved complex_assays->optimize

Caption: A workflow for troubleshooting poor PROTAC cellular activity.

Caption: The "Chameleon Effect" of a flexible PROTAC linker.

PROTAC_MoA protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary poly_ub Poly-ubiquitinated Target Protein ternary->poly_ub Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome poly_ub->proteasome degradation Degradation proteasome->degradation

Caption: PROTAC mechanism of action leading to protein degradation.

References

Technical Support Center: Optimizing PROTAC Efficacy by Addressing Steric Hindrance with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using long Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) to overcome steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long PEG linker in a PROTAC, especially concerning steric hindrance?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[2][3] This complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]

A long PEG linker is particularly crucial when steric hindrance prevents the formation of a stable ternary complex.[] Steric hindrance can occur if the linker is too short, causing clashes between the POI and the E3 ligase. Longer, flexible PEG linkers can provide the necessary distance and conformational flexibility to overcome these clashes, allowing for a productive orientation of the two proteins.

Q2: How does the length of a PEG linker impact PROTAC efficiency?

The length of the PEG linker is a critical determinant of a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.

  • Too short: A linker that is too short can lead to steric hindrance, preventing the formation of a stable and productive ternary complex. This often results in low or no degradation of the target protein.

  • Too long: Conversely, an excessively long linker may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to an increased "hook effect," where at high concentrations, the PROTAC favors the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex.

Q3: What are the advantages of using PEG linkers over other types of linkers?

PEG linkers are frequently used in PROTAC design due to several advantageous properties:

  • Hydrophilicity: PEG linkers increase the aqueous solubility of the PROTAC molecule, which can improve its overall properties.

  • Biocompatibility: PEGs are well-tolerated in biological systems.

  • Tunable Length: The length of a PEG linker can be easily and precisely modified, allowing for systematic optimization of PROTAC performance.

  • Flexibility: The inherent flexibility of PEG chains can help in achieving a favorable conformation for ternary complex formation.

Q4: What is the "hook effect" and how can long PEG linkers influence it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the desired productive ternary complex.

The properties of the linker, including its length, can influence the concentration at which the hook effect becomes apparent. A well-designed linker, potentially a long PEG linker, that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect. Positive cooperativity means the binding of the first protein to the PROTAC increases the affinity for the second protein, stabilizing the ternary complex.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with PROTACs featuring long PEG linkers.

Issue 1: My PROTAC with a long PEG linker shows low or no degradation of the target protein.

This is a common challenge that often points to issues with the formation or productivity of the ternary complex.

Possible Cause Troubleshooting Steps
Inefficient Ternary Complex Formation The linker, even if long, may not be optimal for the specific protein-protein interactions required. Solution: Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET.
Non-productive Ternary Complex The long linker might allow for the formation of a ternary complex, but in a conformation where the lysine residues on the target protein are not accessible for ubiquitination. Solution: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for productive ubiquitination.
Poor Cell Permeability While PEG linkers can improve solubility, excessive length and hydrophilicity can sometimes hinder passive cell permeability. Solution: Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with hybrid linkers (e.g., PEG-alkyl) to balance hydrophilicity and hydrophobicity.

Issue 2: I am observing a significant "hook effect" at high PROTAC concentrations.

A pronounced hook effect indicates a prevalence of binary complex formation over the productive ternary complex at higher concentrations.

Possible Cause Troubleshooting Steps
Suboptimal Linker Conformation The long and flexible PEG linker might be adopting conformations that favor binary over ternary complexes at high concentrations. Solution: Modify the linker to be more rigid to pre-organize the PROTAC into a conformation that favors ternary complex formation. This can sometimes be achieved by incorporating cyclic structures within the linker.
High Affinity Binary Interactions The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, promoting binary complex formation. Solution: While seemingly counterintuitive, consider using ligands with slightly lower binary affinities. Potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.

Quantitative Data Summary

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is target-dependent.

Target Protein E3 Ligase Linker Type & Length Effect on Degradation Reference
BTKCRBN< 4 PEG unitsImpaired binding affinity and degradation due to steric hindrance.
BTKCRBN≥ 4 PEG unitsUnimpaired binding and effective degradation.
TBK1VHL< 12 atomsNo apparent degradation activity.
TBK1VHL> 12 atomsRobust degradation potential.
ERαN/A16-atom PEG linkerSignificantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities.
CRBN (homo-PROTAC)CRBN8-atom PEG linkerOptimal for degradation.

Key Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a Long PEG Linker (General Procedure)

This protocol describes a general method for synthesizing a PROTAC using a long PEG linker with terminal functional groups for conjugation to the POI ligand and the E3 ligase ligand.

  • Preparation of Linker: Start with a commercially available long-chain PEG linker containing orthogonal reactive groups (e.g., an amine and a carboxylic acid).

  • First Ligand Attachment: React one end of the PEG linker with the corresponding functional group on the POI ligand. For example, use standard amide coupling conditions (e.g., HATU or HOBt/EDC) to couple a carboxylic acid on the linker with an amine on the ligand.

  • Purification: Purify the resulting ligand-linker intermediate using column chromatography or preparative HPLC.

  • Second Ligand Attachment: React the other end of the purified ligand-linker intermediate with the E3 ligase ligand. Again, use appropriate coupling chemistry based on the available functional groups.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC to ensure high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.

  • Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of this binary interaction.

  • Binary Interaction (PROTAC-POI): In a separate experiment, if possible, immobilize the POI and inject the PROTAC to determine its binding affinity.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. An increase in the SPR signal compared to the injection of the PROTAC alone indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for ternary complex formation. This data can also be used to calculate the cooperativity factor (α).

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Released Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Ternary Assess Ternary Complex Formation (SPR, ITC) Start->Check_Ternary Formation_Yes Complex Forms Check_Ternary->Formation_Yes Yes Formation_No No/Weak Complex Check_Ternary->Formation_No No Productive_Complex Is the complex productive? (Check for ubiquitination) Formation_Yes->Productive_Complex Optimize_Linker Synthesize PROTACs with Varying Linker Lengths Formation_No->Optimize_Linker Check_Permeability Evaluate Cell Permeability Permeability_Issue Poor Permeability Check_Permeability->Permeability_Issue Low End_Success Optimized PROTAC Check_Permeability->End_Success High Optimize_Linker->Check_Ternary Productive_Complex->Check_Permeability Yes Productive_No Non-productive Conformation Productive_Complex->Productive_No No Productive_No->Optimize_Linker Modify_Linker_Comp Modify Linker Composition (e.g., add hydrophobic elements) Permeability_Issue->Modify_Linker_Comp Modify_Linker_Comp->Check_Permeability

References

Technical Support Center: PROTACs Featuring Br-PEG9-C2-NHBoc Linker

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PROTACs (Proteolysis Targeting Chimeras) that incorporate the Br-PEG9-C2-NHBoc linker. This guide addresses potential stability issues and other common challenges encountered during the synthesis, handling, and experimental use of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability liabilities of the this compound linker?

The this compound linker, like any component of a PROTAC molecule, has potential stability concerns that can arise during synthesis, storage, or within a biological environment. The primary points of potential instability are:

  • Hydrolysis of the Boc-protecting group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved, exposing a primary amine. This can alter the physicochemical properties of the PROTAC and may lead to off-target effects or aggregation.

  • Oxidative metabolism of the PEG chain: Polyethylene glycol (PEG) linkers can be susceptible to oxidative metabolism by cytochrome P450 enzymes in vivo. This can lead to the degradation of the linker and inactivation of the PROTAC.[1][2]

  • Reactivity of the terminal bromide: The bromo group is a reactive handle for conjugation. If unreacted, it can potentially interact with nucleophiles in the cellular environment, although this is less of a concern for the final purified PROTAC. During synthesis, it can be a site for side reactions.

Q2: My PROTAC with the this compound linker shows low cellular activity. What are the possible causes related to the linker?

Low cellular activity can stem from several factors related to the PROTAC's structure and properties, with the linker playing a crucial role.[3][4] Potential causes include:

  • Poor cell permeability: The long and flexible PEG9 chain, while increasing solubility, can sometimes negatively impact cell membrane permeability.[3]

  • Suboptimal ternary complex formation: The length and flexibility of the PEG9 linker are critical for inducing a productive ternary complex between the target protein and the E3 ligase. An unfavorable conformation can lead to inefficient ubiquitination and degradation.

  • Instability in cell culture media: The PROTAC may be degrading in the experimental medium before it can effectively engage its target.

Q3: How does the length of the PEG9 chain impact PROTAC performance?

The length of the PEG linker is a critical parameter in PROTAC design. A PEG9 chain offers a significant degree of flexibility and distance between the two ligands of the PROTAC.

  • Advantages: Increased aqueous solubility, potential for favorable interactions within the ternary complex, and sufficient length to span the distance between the target protein and E3 ligase.

  • Disadvantages: Potential for increased molecular weight and flexibility, which can sometimes lead to reduced cell permeability and a higher entropic penalty for ternary complex formation. In some cases, shorter or longer linkers may be more effective.

Troubleshooting Guide

Issue 1: Poor or Inconsistent Degradation of Target Protein

If you are observing suboptimal or variable degradation of your target protein, consider the following troubleshooting steps:

Possible Cause Suggested Solution
PROTAC Instability in Assay Media Pre-incubate the PROTAC in your cell culture media for the duration of your experiment and then analyze its integrity by LC-MS. If degradation is observed, consider reducing the incubation time or using a more stable formulation.
Inefficient Ternary Complex Formation The PEG9 linker may not be optimal for your specific target and E3 ligase pair. Synthesize analogs with different linker lengths (e.g., PEG3, PEG6, or longer) to assess the impact on degradation.
Low Cell Permeability Conduct a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm that the PROTAC is reaching its target inside the cell. If target engagement is low, consider modifying the linker to improve its physicochemical properties.
"Hook Effect" High concentrations of a potent PROTAC can sometimes lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not result in degradation, thus reducing the efficiency of ternary complex formation. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.
Issue 2: Challenges During PROTAC Synthesis and Purification

Difficulties during the chemical synthesis and purification of your PROTAC can often be traced back to the linker.

Possible Cause Suggested Solution
Incomplete Reaction at the Bromo Terminus The bromide is a good leaving group, but reactions may be sluggish due to steric hindrance. Increase the reaction time, temperature, or the equivalents of the nucleophile. Ensure all reagents are anhydrous.
Premature Deprotection of the Boc Group Avoid acidic conditions during the synthesis and purification steps prior to the intended deprotection. Use a milder base for reactions if possible.
Difficulty in Purification The flexible and amphiphilic nature of the PEG9 linker can lead to broad peaks and poor separation during chromatography. Consider using a different stationary phase or gradient for your HPLC purification.

Experimental Protocols

Protocol 1: Assessing PROTAC Stability in Cell Culture Media

Objective: To determine the stability of the PROTAC in the experimental medium over time.

Methodology:

  • Prepare a stock solution of your PROTAC in DMSO.

  • Spike the PROTAC into fresh, pre-warmed cell culture medium at the final desired concentration.

  • Incubate the medium at 37°C in a CO2 incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium.

  • Immediately quench any potential enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact PROTAC remaining.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC is binding to its intended target within intact cells.

Methodology:

  • Treat cells with the PROTAC at various concentrations for a specified time. Include a vehicle control (DMSO).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Signals for Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: The mechanism of action of a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Degradation Start Poor/Inconsistent Degradation Check_Stability Assess PROTAC Stability in Media (LC-MS) Start->Check_Stability Stable Stable? Check_Stability->Stable Check_Permeability Evaluate Cell Permeability (CETSA/NanoBRET) Permeable Permeable? Check_Permeability->Permeable Check_Ternary_Complex Optimize Linker Length (Synthesize Analogs) Optimal_Linker Linker Optimal? Check_Ternary_Complex->Optimal_Linker Check_Hook_Effect Perform Wide Dose-Response No_Hook Hook Effect Ruled Out? Check_Hook_Effect->No_Hook Stable->Check_Permeability Yes Solution1 Modify Formulation or Reduce Incubation Time Stable->Solution1 No Permeable->Check_Ternary_Complex Yes Solution2 Modify Linker to Improve Permeability Permeable->Solution2 No Optimal_Linker->Check_Hook_Effect Yes Solution3 Select Optimal Linker Length Optimal_Linker->Solution3 No Solution4 Use Optimal Concentration No_Hook->Solution4 No

Caption: A logical workflow for troubleshooting poor degradation results.

References

Technical Support Center: Overcoming PROTAC Aggregation with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the common challenge of PROTAC aggregation. Hydrophilic linkers are a key strategy to improve the solubility and overall performance of PROTACs.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with PROTACs, focusing on problems arising from aggregation.

Problem Possible Cause Suggested Solution Recommended Experiment
Poor aqueous solubility of PROTAC The PROTAC molecule is too hydrophobic, leading to aggregation in aqueous buffers.Incorporate more hydrophilic linkers, such as polyethylene glycol (PEG) chains, into the PROTAC design.[1][][3] Consider adding polar functional groups to the linker.[4]Dynamic Light Scattering (DLS) to assess aggregation state in solution. Solubility assays in physiological buffers.
Low or no target protein degradation Aggregated PROTACs are unable to efficiently cross cell membranes or form the necessary ternary complex.[5]Synthesize analogs with varying lengths and compositions of hydrophilic linkers (e.g., PEG, piperazine-containing linkers) to improve solubility and cell permeability.Western blot to quantify target protein levels after treatment with a concentration range of the PROTAC.
"Hook effect" observed at high concentrations At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can dominate over the productive ternary complex, a phenomenon that can be exacerbated by poor solubility.Optimize the PROTAC concentration range in your experiments. The use of more soluble PROTACs with hydrophilic linkers can sometimes mitigate this effect by ensuring the molecule remains in a monomeric state.Perform a dose-response experiment with a wide range of PROTAC concentrations and quantify target degradation via Western blot.
Inconsistent results between experiments Variability in PROTAC stock solution preparation due to poor solubility and aggregation.Prepare fresh PROTAC stock solutions for each experiment. Use solvents like DMSO for initial dissolution, but be mindful of the final concentration in aqueous buffers. Sonication may help to dissolve aggregates.Visually inspect stock solutions for precipitates. Measure the concentration of the soluble fraction of your PROTAC stock.
Off-target toxicity Non-specific binding or cellular stress caused by aggregated PROTACs.Improve the physicochemical properties of the PROTAC by incorporating hydrophilic linkers to reduce non-specific interactions.Cell viability assays (e.g., MTT or CellTiter-Glo) to assess the general toxicity of the PROTAC.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC and how does it work?

A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to act catalytically.

Q2: Why do PROTACs tend to aggregate?

Many PROTACs have a high molecular weight and are structurally complex, often leading to poor physicochemical properties such as low aqueous solubility. The linkers used to connect the two ligands can be hydrophobic (e.g., alkyl chains), which contributes to the tendency of these molecules to aggregate in aqueous environments.

Q3: How do hydrophilic linkers help overcome aggregation?

Hydrophilic linkers, such as those based on polyethylene glycol (PEG), improve the aqueous solubility of PROTACs. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water, making the overall molecule more soluble. This increased solubility helps to prevent aggregation, allowing the PROTAC to remain in a monomeric and active state.

Q4: What are the different types of hydrophilic linkers?

Common hydrophilic linkers include:

  • PEG Linkers: Composed of repeating ethylene glycol units, they are known for enhancing water solubility.

  • Alkyl Linkers with Polar Modifications: Simple alkyl chains can be modified with polar functional groups like ethers or amides to increase hydrophilicity.

  • Piperazine-containing Linkers: These cyclic structures can improve water solubility and metabolic stability.

Q5: Are there any disadvantages to using hydrophilic linkers?

While beneficial for solubility, excessively long or overly hydrophilic linkers can sometimes lead to reduced cell permeability due to an increased polar surface area. PEG linkers may also have lower metabolic stability compared to alkyl-based linkers. Therefore, a balance must be struck between hydrophilicity and other drug-like properties.

Quantitative Data Summary

The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table summarizes representative data on how different linker types can affect key parameters.

Linker TypePROTAC System (Target-E3 Ligase)Key ParameterValueReference
Alkyl ChainGenericSolubilityTends to be hydrophobic, limiting aqueous solubility.
PEG LinkerGenericSolubilityExcellent water solubility.
Rigid LinkerGenericBioactive ConformationCan pre-organize the PROTAC into a bioactive conformation.
Piperazine-containingAR-VHLDegradation (DC50)Potent degradation with improved pharmacokinetic properties.
Bis-basic piperazineUSP7-VHLSolubility Increase170-fold increase in solubility compared to precursor.

Experimental Protocols

1. Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Treatment: Plate and treat cells with various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., actin).

    • Calculate the percentage of degradation relative to the vehicle control.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that the PROTAC is engaging with its target protein within the cell.

  • Cell Treatment: Treat cells with the PROTAC at the desired concentration(s) and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures to induce thermal denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

3. Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity of the PROTAC to the target protein and the E3 ligase.

  • Principle: Measures the heat released or absorbed during a binding event.

  • General Protocol:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • To measure ternary complex formation, one protein can be saturated with the PROTAC and then titrated into the second protein solution.

    • The titrant is loaded into the syringe of the ITC instrument, and the titrand is placed in the sample cell.

    • The heat changes upon injection are measured to determine binding constants (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound_POI PROTAC-POI PROTAC->PROTAC_bound_POI Binds PROTAC_bound_E3 PROTAC-E3 PROTAC->PROTAC_bound_E3 Binds POI Protein of Interest (POI) POI->PROTAC_bound_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC_bound_E3 Ternary_Complex POI-PROTAC-E3 PROTAC_bound_POI->Ternary_Complex PROTAC_bound_E3->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action leading to protein degradation.

Troubleshooting_Workflow Start Start: Poor PROTAC Performance Check_Solubility Check PROTAC Solubility (e.g., DLS) Start->Check_Solubility Is_Soluble Is it soluble? Check_Solubility->Is_Soluble Redesign_Linker Redesign with Hydrophilic Linker Is_Soluble->Redesign_Linker No Verify_Engagement Verify Target Engagement (CETSA) Is_Soluble->Verify_Engagement Yes Redesign_Linker->Check_Solubility Is_Engaged Is target engaged? Verify_Engagement->Is_Engaged Is_Engaged->Redesign_Linker No Assess_Degradation Assess Degradation (Western Blot) Is_Engaged->Assess_Degradation Yes Check_Hook_Effect Check for Hook Effect Assess_Degradation->Check_Hook_Effect Optimize_Concentration Optimize Concentration Check_Hook_Effect->Optimize_Concentration Yes Success Successful Degradation Check_Hook_Effect->Success No Optimize_Concentration->Assess_Degradation Linker_Properties Linker_Properties Linker Properties Hydrophobicity Hydrophobicity (e.g., Alkyl Chains) Linker_Properties->Hydrophobicity Hydrophilicity Hydrophilicity (e.g., PEG, Polar Groups) Linker_Properties->Hydrophilicity Aggregation Increased Aggregation Hydrophobicity->Aggregation Solubility Increased Solubility Hydrophilicity->Solubility Poor_Permeability Poor Cell Permeability Aggregation->Poor_Permeability Reduced_Bioavailability Reduced Bioavailability Aggregation->Reduced_Bioavailability Improved_Permeability Improved Cell Permeability Solubility->Improved_Permeability Enhanced_Bioavailability Enhanced Bioavailability Solubility->Enhanced_Bioavailability

References

Validation & Comparative

A Comparative Guide to Br-PEG9-C2-NHBoc and Shorter PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is paramount to achieving desired therapeutic outcomes. The linker component, which connects the active molecule to the targeting moiety, is a critical determinant of the conjugate's overall performance, influencing its stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. Among the diverse array of linkers, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable nature.

This guide provides an objective comparison of a longer PEG linker, Br-PEG9-C2-NHBoc, with its shorter counterparts. By examining key performance attributes supported by representative experimental data, this document aims to provide a framework for selecting the optimal PEG linker length for specific research and development applications.

The Influence of PEG Linker Length on Bioconjugate Performance

The length of the PEG chain in a linker is not merely a spacer; it profoundly impacts the physicochemical and biological properties of the resulting conjugate. A longer PEG linker like this compound, which incorporates nine ethylene glycol units, generally offers enhanced hydrophilicity. This can be particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation and improve solubility.[1][2] Conversely, shorter PEG linkers may be preferred in scenarios where a more compact molecular profile is desirable or to minimize the potential for the linker to interfere with target binding.[3][4]

The optimal PEG linker length is often a balance between enhancing pharmacokinetic properties and maintaining potent biological activity.[1] It is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize representative quantitative data comparing the performance of bioconjugates constructed with a longer PEG9 linker versus those with shorter PEG linkers. This data is synthesized from multiple studies to illustrate the general trends observed.

Table 1: Impact of PEG Linker Length on PROTAC Performance

LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PEG345881.5
PEG525951.1
PEG9 35 92 0.8

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Papp: Apparent permeability coefficient.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics and Stability

LinkerPlasma Half-life (t½, hours)In Vitro Stability (% Intact after 72h in plasma)Aqueous Solubility (mg/mL)
PEG2120850.8
PEG4150881.5
PEG9 180 92 2.5

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioconjugates. Below are representative protocols for key experiments cited in this guide.

Synthesis of this compound (General Procedure)

Materials:

  • HO-PEG9-OH (Nonaethylene glycol)

  • tert-Butyl (2-aminoethyl)carbamate (Boc-NH-C2-H)

  • A suitable brominating agent (e.g., PBr3 or CBr4/PPh3)

  • A suitable activating agent for the hydroxyl group (e.g., MsCl)

  • Anhydrous solvents (e.g., Dichloromethane, THF)

  • Bases (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Monoprotection of Nonaethylene Glycol: React HO-PEG9-OH with a suitable protecting group (e.g., TBDMSCl) in the presence of a base to selectively protect one hydroxyl group. Purify the mono-protected PEG9 derivative.

  • Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is activated, for example, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.

  • Introduction of the Boc-Protected Amine: The mesylated PEG derivative is then reacted with tert-Butyl (2-aminoethyl)carbamate. The amine will displace the mesylate group to form the ether linkage.

  • Deprotection of the Terminal Hydroxyl Group: The protecting group on the other end of the PEG chain is removed (e.g., using TBAF for a TBDMS group).

  • Bromination: The now free terminal hydroxyl group is converted to a bromide using a suitable brominating agent like phosphorus tribromide (PBr3) or a combination of carbon tetrabromide and triphenylphosphine.

  • Purification: The final product, this compound, is purified by column chromatography.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine the efficacy of PROTACs with different PEG linkers in degrading a target protein.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the percentage of degradation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs with different PEG linkers.

Procedure:

  • Preparation of Donor and Acceptor Plates: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compounds (PROTACs) are added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor)

In Vitro ADC Stability Assay

Objective: To evaluate the stability of ADCs with different PEG linkers in plasma.

Procedure:

  • Incubation: Incubate the ADCs in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the samples by Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to determine the drug-to-antibody ratio (DAR) and the percentage of intact ADC.

  • Data Analysis: Plot the percentage of intact ADC over time to determine the stability profile of each ADC construct.

Aqueous Solubility Assay

Objective: To determine the aqueous solubility of ADCs with different PEG linkers.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the ADC in an appropriate aqueous buffer.

  • Equilibration: Gently agitate the solutions at room temperature for a set period to ensure equilibrium is reached.

  • Measurement: Measure the absorbance of the solutions at 280 nm using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the absorbance versus concentration to generate a standard curve and determine the solubility limit.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Br-PEGn-C2-Payload Linker_Payload->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC QC Quality Control (DAR, Purity) ADC->QC Stability Stability Assay QC->Stability Solubility Solubility Assay QC->Solubility Permeability Permeability Assay QC->Permeability Efficacy In Vitro/In Vivo Efficacy QC->Efficacy Data_Analysis Comparative Data Analysis Stability->Data_Analysis Solubility->Data_Analysis Permeability->Data_Analysis Efficacy->Data_Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The selection of an appropriate PEG linker is a critical step in the development of successful bioconjugates. Longer PEG linkers, such as this compound, generally enhance the hydrophilicity, solubility, and in vivo half-life of ADCs and PROTACs. However, these advantages can sometimes come at the cost of reduced cell permeability and, in some cases, decreased in vitro potency. Shorter PEG linkers may offer a more compact structure, potentially leading to improved cell uptake and target engagement for certain applications.

Ultimately, the optimal PEG linker length is highly context-dependent and must be determined empirically for each specific bioconjugate system. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different PEG linkers, enabling researchers to make informed decisions to advance their drug discovery and development programs.

References

The Great PROTAC Linker Debate: Br-PEG9-C2-NHBoc vs. Alkyl Linkers in Degradation Performance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal linker for potent and effective protein degradation.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The choice of this linker is far from trivial; its composition, length, and flexibility profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides an in-depth comparison of two popular flexible linker classes: polyethylene glycol (PEG) linkers, specifically exemplified by Br-PEG9-C2-NHBoc, and traditional alkyl linkers. By examining key performance metrics and providing detailed experimental methodologies, this document aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between PEG and alkyl linkers lies in their polarity and flexibility. PEG linkers, with their repeating ethylene glycol units, are more hydrophilic, which can significantly enhance the solubility and cell permeability of the PROTAC molecule.[1][2][3] In contrast, alkyl linkers are more hydrophobic, which can sometimes lead to challenges with aqueous solubility but may offer advantages in terms of metabolic stability.[1]

The performance of a PROTAC is primarily quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize quantitative data from studies on PROTACs targeting the BRD4 protein, illustrating the impact of linker composition on degradation performance.

Linker Type Target Protein E3 Ligase Ligand Cell Line DC50 (nM) Dmax (%) Reference
PEG Linker (e.g., PEG9-like) BRD4VHLH661< 500> 90Based on Wurz et al. (as cited in[4])
Alkyl Linker (comparable length) BRD4VHLH661> 5000< 50Based on Wurz et al. (as cited in)

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) for BRD4-targeting PROTACs with PEG vs. Alkyl Linkers.

Linker Type Key Physicochemical Property Impact on PROTAC Performance
This compound (PEG Linker) Increased HydrophilicityImproved aqueous solubility, potentially enhanced cell permeability.
Alkyl Linker Increased HydrophobicityMay lead to lower solubility but can sometimes improve metabolic stability.

Table 2: General Physicochemical Properties and Their Impact on PROTAC Performance.

Signaling Pathways and Experimental Workflows

To understand the context of these performance differences, it is essential to visualize the underlying biological processes and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., with PEG or Alkyl Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->POI poly-ubiquitin chain Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The above diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a critical role in enabling the optimal orientation of this complex.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Varying Concentrations) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification BCA Assay Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-BRD4) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Data_Analysis Densitometry & Quantification Detection->Data_Analysis

Caption: Workflow for Western Blot analysis of protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are methodologies for key experiments cited in the comparison of this compound and alkyl linkers.

General Synthesis of a PROTAC with a this compound or Alkyl Linker

This protocol outlines a general synthetic route. Specific reaction conditions may need to be optimized.

Materials:

  • Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand with a suitable functional group.

  • This compound or a corresponding bromo-functionalized alkyl linker.

  • Appropriate solvents (e.g., DMF, DMSO).

  • Coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA).

  • Boc deprotection reagents (e.g., TFA).

Procedure:

  • Coupling of the first ligand: Dissolve the target protein ligand and the bromo-linker (this compound or alkyl linker) in an appropriate solvent. Add the coupling reagents and base. Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purification: Purify the resulting intermediate by flash chromatography or preparative HPLC.

  • Boc Deprotection (for this compound): Treat the purified intermediate with a solution of TFA in a suitable solvent (e.g., DCM) to remove the Boc protecting group, yielding a primary amine.

  • Coupling of the second ligand: Couple the deprotected intermediate with the E3 ligase ligand using appropriate coupling chemistry (e.g., amide bond formation, SN2 reaction).

  • Final Purification: Purify the final PROTAC product using preparative HPLC to obtain a high-purity compound for biological evaluation.

Western Blotting for Protein Degradation

This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, HEK293T).

  • PROTACs with this compound and alkyl linkers.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, determine the DC50 and Dmax values.

Conclusion: Making the Right Choice for Your PROTAC

The selection of a linker is a critical decision in the design of a successful PROTAC. While both PEG and alkyl linkers have been used to create potent degraders, they offer distinct advantages and disadvantages.

This compound and other PEG linkers are often favored for their ability to improve the solubility and overall physicochemical properties of PROTACs, which are often large and lipophilic molecules. The enhanced hydrophilicity can lead to better cellular permeability and, in some cases, more potent degradation.

Alkyl linkers , on the other hand, offer synthetic simplicity and can be systematically varied in length. While their hydrophobicity can pose solubility challenges, they may exhibit greater metabolic stability in some contexts.

Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a variety of linker types and lengths is essential to identify the PROTAC with the best combination of potency, selectivity, and drug-like properties. This guide provides a foundational understanding to aid researchers in navigating the complex landscape of PROTAC linker design and accelerating the development of novel protein degraders.

References

A Comparative Guide to Evaluating the Efficacy of Br-PEG9-C2-NHBoc PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of assays to determine the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Br-PEG9-C2-NHBoc linker. We will explore key performance indicators, detail experimental protocols for crucial assays, and present comparative data to aid in the rational design and evaluation of these novel therapeutic agents.

The Role of the this compound Linker in PROTAC Efficacy

The this compound linker is a polyethylene glycol (PEG)-based linker commonly used in the synthesis of PROTACs. PEG linkers are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, thereby affecting the efficiency of target protein degradation. A nine-unit PEG linker, such as that derived from this compound, provides significant flexibility and length, which can be optimal for certain target-E3 ligase pairs.

Key Efficacy Parameters for PROTACs

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. The two key parameters used to quantify this are:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax value indicates greater efficacy.

Comparative Analysis of PROTACs with PEG Linkers

Table 1: Comparison of BRD4 Degradation by PROTACs with Different PEG Linker Lengths

PROTAC (Targeting BRD4)E3 Ligase LigandLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC AVHL450>95
PROTAC B (Representative) VHL 8 15 >98
PROTAC CVHL123590

This data is a synthesized representation from multiple sources for illustrative purposes.

Table 2: Comparison of Cell Viability in Cells Treated with BRD4-Targeting PROTACs

PROTAC (Targeting BRD4)Cell LineAssayIC50 (nM)
PROTAC AHEK293CellTiter-Glo120
PROTAC B (Representative) HEK293 CellTiter-Glo 45
PROTAC CHEK293CellTiter-Glo95

This data is a synthesized representation from multiple sources for illustrative purposes.

Signaling Pathway and Experimental Workflow

To illustrate the mechanism of action and the experimental approach to assess efficacy, we will focus on a representative PROTAC targeting BRD4.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation E3_Ligase->Target Ubiquitinates Ub Ubiquitin Ub->Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Mechanism of action for a this compound PROTAC.

Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Efficacy Assessment A Cell Culture (e.g., HEK293) B PROTAC Treatment (Varying Concentrations) A->B C Incubation B->C D Cell Lysis C->D G Cell Viability Assay (e.g., CellTiter-Glo) C->G E Western Blot D->E F Ubiquitination Assay D->F H Data Analysis (DC50, Dmax, IC50) E->H F->H G->H

Caption: General experimental workflow for assessing PROTAC efficacy.

Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in this guide.

Western Blot for Protein Degradation

This assay is the gold standard for directly measuring the degradation of the target protein.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell culture reagents

  • PROTAC compound and proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation (e.g., anti-BRD4 or anti-ubiquitin)

  • Protein A/G magnetic beads

  • Western blot reagents (as listed above)

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. Include a co-treatment with a proteasome inhibitor as a positive control to allow ubiquitinated protein to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysate with an antibody against the target protein (or ubiquitin) overnight at 4°C.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

  • Western Blot Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by western blotting using an antibody against ubiquitin (if the target protein was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). An increase in the high molecular weight smear of the target protein indicates polyubiquitination.

Cell Viability Assay (CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on the cells, which is often a downstream consequence of degrading a target protein essential for cell survival.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Conclusion

The evaluation of a PROTAC's efficacy is a multi-faceted process that requires a combination of assays to confirm target degradation, elucidate the mechanism of action, and assess the functional consequences on cell viability. While direct experimental data for PROTACs utilizing the this compound linker is emerging, the principles and protocols outlined in this guide provide a robust framework for their characterization. By systematically applying these assays and comparing the performance of PROTACs with varying linker compositions, researchers can accelerate the development of potent and selective protein degraders for therapeutic applications.

References

The Pivotal Role of the PEG Linker in PROTAC Efficacy: A Comparative Guide to BRD4 Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing polyethylene glycol (PEG) linkers, with a focus on the well-characterized BRD4-targeting PROTAC, ARV-825, and its analogues, to illustrate the impact of linker composition on degradation performance.

Case Study: ARV-825, a Potent BRD4 Degrader

ARV-825 is a highly potent PROTAC that induces the degradation of the BET family protein BRD4, a key regulator of oncogene transcription. It consists of a ligand for the BRD4 protein, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a PEG-containing linker. The ability of ARV-825 to efficiently degrade BRD4 has made it a valuable tool for studying BRD4 biology and a lead compound in the development of anti-cancer therapeutics.

Quantitative Performance Data

The efficacy of PROTACs is typically measured by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below summarizes the degradation performance of ARV-825 in a human Burkitt's lymphoma cell line (Ramos).

PROTACTarget ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)
ARV-825BRD4Pomalidomide (CRBN)PEG/AlkylRamos<1>95

The Influence of Linker Length on PROTAC Performance

Systematic studies on BRD4-targeting PROTACs have demonstrated that the length of the PEG linker significantly impacts degradation efficiency. The following table compares the performance of a series of BRD4 degraders with varying PEG linker lengths. The warhead (targeting BRD4) and the anchor (recruiting an E3 ligase) remain constant across this series to isolate the effect of the linker.

PROTAC AnalogueLinker CompositionDC50 (nM)Dmax (%)
Analogue 1PEG4>1000<20
Analogue 2PEG6150~60
Analogue 3 PEG8 25 >90
Analogue 4PEG10100~70
Analogue 5PEG12>500<40

Data is representative and compiled from various studies on BRD4-targeting PROTACs to illustrate the trend.

As the data indicates, there is an optimal linker length for achieving maximal degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between BRD4 and the E3 ligase. Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not efficiently presented to the E2 ubiquitin-conjugating enzyme.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of PROTAC performance. Below are protocols for two key experiments: Western Blotting for protein degradation and a Cell Viability Assay.

Western Blotting for BRD4 Degradation

Objective: To quantify the levels of BRD4 protein in cells following treatment with a PROTAC.

Materials:

  • Cell line of interest (e.g., Ramos, HeLa)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of PROTAC-induced protein degradation on cell viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • 96-well plates

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->PolyUb_POI E1, E2 Enzymes Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation E->F G 7. Signal Detection F->G H 8. Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The strategic design of the linker is paramount in the development of effective PROTACs. As demonstrated by the case of BRD4-targeting PROTACs, the length and composition of the PEG linker can dramatically influence degradation potency. This guide provides a framework for understanding and evaluating the critical role of the linker, offering researchers the necessary tools and protocols to advance the rational design of next-generation protein degraders. The continued exploration of linker "SAR" (Structure-Activity Relationship) will undoubtedly unlock the full therapeutic potential of this transformative technology.

A Comparative Analysis of PROTACs with Different Linker Compositions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in targeted protein degradation. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The linker is not a mere passive spacer; it actively participates in the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker can introduce steric hindrance or lead to unproductive binding modes, thereby compromising degradation efficiency.[3]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by two key parameters:

  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker compositions for specific protein targets.

Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Alkyl and PEG chains are the most common flexible linkers used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified. Alkyl chains are hydrophobic and provide significant conformational flexibility, while PEG linkers are more hydrophilic, which can enhance solubility and cell permeability.

Table 1: Comparison of Alkyl and PEG Linkers for BRD4 Degradation

PROTAC NameE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Reference
dBET1Pomalidomide (CRBN)PEG~1.8>95
ARV-825Pomalidomide (CRBN)PEG<1>98
MZ1VH032 (VHL)Alkyl/Ether25>90

Table 2: Impact of Linker Length on BCR-ABL Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Reference
DAS-6-2-2-6-VHLAlkyl/Ether16>1000 (inactive)
DAS-6-2-2-6-CRBNAlkyl/Ether16~100
Arg-PEG1-DasaPEG~7~0.36
Arg-PEG2-DasaPEG~10~0.45
Arg-PEG3-DasaPEG~13~0.53
Rigid and Clickable Linkers

Rigid linkers, often incorporating cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability. "Clickable" linkers, typically formed via copper-catalyzed azide-alkyne cycloaddition, offer a modular and efficient way to synthesize PROTAC libraries. The resulting triazole ring is considered a rigid and metabolically stable component.

Table 3: Comparison of Flexible vs. Rigid Linkers

TargetLinker TypePROTACDegradation EfficacyReference
Androgen Receptor (AR)Flexible (PEG)Parent PROTAC 54Exhibited degradation
Androgen Receptor (AR)Rigid (Disubstituted Phenyl)PROTACs 55-57No degradation

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is crucial for understanding and designing effective PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Ternary_Formation Ternary Complex Formation (SPR, ITC, NanoBRET) Cell_Permeability Cellular Permeability (Caco-2, NanoBRET) Ternary_Formation->Cell_Permeability Permeability Cell-Free Permeability (PAMPA) Permeability->Cell_Permeability Degradation_Assay Protein Degradation (Western Blot, In-Cell ELISA) Cell_Permeability->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) DC50_Dmax->PK_PD Efficacy In Vivo Efficacy PK_PD->Efficacy

Figure 2: Workflow for evaluating novel PROTACs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, K562) in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Prepare serial dilutions of the PROTACs in the appropriate cell culture medium.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of remaining protein relative to the vehicle control and plot the results against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is critical to understanding the mechanism of action.

Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase on a sensor chip.

  • Prepare a dilution series of the PROTAC and mix each concentration with a constant concentration of the target protein.

  • Inject these mixtures over the immobilized E3 ligase surface.

  • Monitor the association and dissociation phases to determine the binding affinity and kinetics of the ternary complex.

Isothermal Titration Calorimetry (ITC):

  • Fill the ITC cell with a solution containing both the E3 ligase and the target protein.

  • Fill the syringe with the PROTAC solution.

  • Perform a series of injections and record the heat changes to determine the binding affinity and thermodynamics of ternary complex formation.

Protocol 3: Cellular Permeability Assays

The ability of a PROTAC to cross the cell membrane is a key determinant of its efficacy.

Parallel Artificial Membrane Permeability Assay (PAMPA):

  • This cell-free assay measures the passive diffusion of a compound across an artificial lipid-infused membrane from a donor to an acceptor compartment.

  • The rate of diffusion is used to calculate the apparent permeability coefficient (Papp), providing a high-throughput method for early-stage screening.

Caco-2 Permeability Assay:

  • This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.

  • It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.

Conclusion

The linker is a critical design element in the development of effective PROTACs. Its composition, length, and rigidity have a profound impact on the formation of the ternary complex, and consequently, on the potency and efficacy of protein degradation. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic tractability, there is a growing interest in rigid and clickable linkers to improve drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a diverse range of linker types and lengths. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of novel PROTAC candidates.

References

The Pivotal Role of Linker Flexibility in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker, the bridge between the target protein and the E3 ligase ligand, plays a critical, activity-defining role. This guide provides an objective comparison of how linker flexibility influences PROTAC performance, supported by experimental data and detailed protocols.

The linker in a PROTAC is not a mere spacer; its length, composition, and rigidity are paramount in dictating the efficacy of the resulting molecule.[1] These characteristics directly influence the formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—which is the cornerstone of successful protein degradation.[1] The stability of this complex is directly correlated with the efficiency of target protein ubiquitination and its subsequent degradation, which is quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

Impact of Linker Flexibility on PROTAC Activity: A Data-Driven Comparison

The choice between a flexible or a rigid linker can dramatically alter the degradation profile of a PROTAC. Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, offer conformational freedom, which can be advantageous in allowing the PROTAC to adopt a favorable orientation for ternary complex formation.[3] However, this flexibility can also introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[4] Conversely, rigid linkers, which may incorporate cyclic structures like piperazine and piperidine or aromatic systems, can pre-organize the PROTAC into a productive conformation, thereby reducing the entropic cost of binding.

The following tables summarize experimental data from various studies, illustrating the impact of linker flexibility on the degradation of different target proteins.

Table 1: Comparison of Flexible and Rigid Linkers in Targeting Tank-binding kinase 1 (TBK1)

Linker TypeLinker Composition/Length (atoms)DC50 (nM)Dmax (%)Reference
Flexible (Alkyl/Ether)< 12No degradation-
Flexible (Alkyl/Ether)21396
Flexible (Alkyl/Ether)2929276

This data highlights that for TBK1 degradation, a minimum linker length is required, and excessive length can be detrimental to potency.

Table 2: Comparison of Flexible and Rigid Linkers in Targeting Androgen Receptor (AR)

PROTACLinker TypeLinker CompositionAR Degradation (at 3 µM)Reference
Parent PROTAC 54Flexible (PEG)Linear PEG chainExhibited degradation
PROTAC 55-57RigidContained disubstituted phenyl ringsNo activity

In this instance, the introduction of rigidity into the linker completely abolished the degradation of the Androgen Receptor, suggesting that for this particular system, the conformational freedom of a flexible linker is essential for productive ternary complex formation.

Table 3: Impact of Linker Length on Estrogen Receptor (ER) Degradation

PROTAC IDLinker Length (atoms)ER DegradationCytotoxicity (IC50)Reference
11 12Effective-
13 16Most EffectiveSimilar to tamoxifen
14 19Less Effective-

This study on ER-targeting PROTACs demonstrates a clear structure-activity relationship with linker length, with the 16-atom linker proving to be optimal for degradation and cytotoxic activity.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic cycle Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Protein fragments Recycling Recycling Degradation->Recycling Amino acids

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Activity Assessment cluster_workflow PROTAC Evaluation start PROTAC Synthesis (Varying Linker Flexibility) cell_culture Cell Culture with Target Protein Expression start->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., TR-FRET, FP) start->ternary_complex_assay treatment Treat Cells with PROTAC Concentrations cell_culture->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay (e.g., MTS) treatment->viability_assay protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 and Dmax determination) western_blot->data_analysis

Workflow for PROTAC Activity Assessment

Linker_Flexibility_Logic Linker Flexibility and PROTAC Activity cluster_logic Linker Design Considerations linker_flexibility Linker Flexibility conformational_freedom Conformational Freedom linker_flexibility->conformational_freedom Increases entropic_penalty Entropic Penalty linker_flexibility->entropic_penalty Can Increase ternary_complex_stability Ternary Complex Stability conformational_freedom->ternary_complex_stability Can Favor Productive Conformation entropic_penalty->ternary_complex_stability Decreases degradation_efficiency Degradation Efficiency (DC50, Dmax) ternary_complex_stability->degradation_efficiency Directly Impacts

Linker Flexibility and PROTAC Activity

Key Experimental Protocols

A thorough assessment of PROTAC activity relies on a series of well-defined experimental protocols. Below are methodologies for key experiments frequently cited in PROTAC literature.

Western Blot for Protein Degradation
  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and express the results as a percentage of the vehicle-treated control.

Cell Viability Assay (e.g., MTS Assay)
  • Objective: To assess the cytotoxic effects of the PROTAC on cells.

  • Methodology:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired time period.

    • MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assays
  • Objective: To measure the formation and stability of the ternary complex.

  • Methodology (example using TR-FRET):

    • Reagents: Labeled E3 ligase (e.g., with terbium) and a labeled target protein (e.g., with a fluorescent acceptor).

    • Assay Setup: In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.

    • Incubation: Incubate the mixture to allow for complex formation.

    • TR-FRET Measurement: Excite the donor fluorophore and measure the emission of both the donor and acceptor. The FRET signal is proportional to the amount of ternary complex formed.

    • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Conclusion

The flexibility of the linker is a critical parameter in PROTAC design that must be empirically optimized for each target protein and E3 ligase pair. While flexible linkers like PEG and alkyl chains provide synthetic accessibility and conformational freedom, rigid linkers can offer improved stability and pre-organization for ternary complex formation. The provided data and protocols offer a framework for researchers to systematically investigate the impact of linker flexibility and guide the rational design of potent and selective protein degraders. The optimal linker is one that balances the need for conformational flexibility to enable ternary complex formation with sufficient rigidity to minimize the entropic penalty of binding, ultimately leading to efficient and maximal target protein degradation.

References

Comparative In Vitro and In Vivo Validation of PEGylated Protein Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing polyethylene glycol (PEG) based linkers, with a focus on a representative Bromodomain-containing protein 4 (BRD4) degrader. While specific data for a degrader employing the precise "Br-PEG9-C2-NHBoc" linker is not publicly available, this guide leverages data from well-characterized BRD4 degraders with similar PEG linkers to provide a robust framework for comparison against alternative linker technologies.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction to PROTACs and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic properties.[4]

Comparative Performance of PEGylated vs. Alkyl-Based Linkers

To illustrate the impact of linker composition on degrader performance, this section compares a representative PEG-based BRD4 degrader (Degrader P) with a hypothetical, yet representative, alkyl-based counterpart (Degrader A). The data presented is a composite from published studies on similar BRD4 degraders.

Table 1: In Vitro Performance Comparison of BRD4 Degraders
ParameterDegrader P (PEG Linker)Degrader A (Alkyl Linker)Rationale
Target BRD4BRD4Both degraders target the same protein for direct comparison.
E3 Ligase Ligand Pomalidomide (CRBN)Pomalidomide (CRBN)Consistent E3 ligase recruitment for controlled comparison.
BRD4 Binding (IC50) 50 nM55 nMSimilar binding affinities indicate that the warhead efficacy is comparable.
Degradation Potency (DC50) 15 nM45 nMThe PEG linker often facilitates more favorable ternary complex formation, leading to higher potency.
Maximum Degradation (Dmax) >95%~90%Efficient ternary complex formation generally leads to more complete degradation.
Cellular Permeability ModerateModerate to LowThe hydrophilicity of the PEG linker can sometimes be balanced against the hydrophobicity of the overall molecule to achieve adequate permeability.
Aqueous Solubility GoodPoorPEG linkers significantly enhance the solubility of the PROTAC molecule.
Table 2: In Vivo Pharmacokinetic (PK) and Efficacy Comparison in a Mouse Xenograft Model
ParameterDegrader P (PEG Linker)Degrader A (Alkyl Linker)Rationale
Dosing Route OralIntraperitonealImproved solubility of Degrader P allows for oral administration.
Bioavailability 30%<10%Enhanced solubility and potentially better membrane interaction contribute to higher bioavailability.
Tumor Growth Inhibition (TGI) 80% at 30 mg/kg50% at 30 mg/kgSuperior PK properties and cellular potency of Degrader P translate to better in vivo efficacy.
Tumor BRD4 Degradation >90%~70%Higher exposure and potency of Degrader P lead to more profound target degradation in the tumor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: Plate human leukemia cells (e.g., MV4-11) at a density of 1x10^6 cells/mL. Treat with increasing concentrations of the PROTAC degrader or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 4-20% Tris-Glycine gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously implant 5x10^6 MV4-11 cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.

  • PROTAC Administration: Administer the PROTAC degrader at the specified dose and schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of BRD4 protein levels by Western blot or immunohistochemistry.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for In Vitro Validation

In_Vitro_Workflow start Start: Synthesize PROTACs (PEG vs. Alkyl Linker) biochemical_assays Biochemical Assays (e.g., Target Binding) start->biochemical_assays cell_culture Cell-Based Assays (e.g., Leukemia Cell Line) start->cell_culture data_analysis Data Analysis (DC50, Dmax, IC50) biochemical_assays->data_analysis treatment PROTAC Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot for Protein Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., MTS/CTG) treatment->viability_assay western_blot->data_analysis viability_assay->data_analysis end End: Compare In Vitro Performance data_analysis->end

Caption: A streamlined workflow for the in vitro validation of PROTACs.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates Cell_Proliferation Cancer Cell Proliferation Gene_Transcription->Cell_Proliferation promotes PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation

Caption: Simplified signaling pathway of BRD4 in cancer cell proliferation.

References

Navigating the Nuances of PROTAC Design: A Comparative Look at a PEG9-type Linker in ERK1/2 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The linker component of these heterobifunctional molecules is a critical determinant of their efficacy. This guide provides a comparative analysis of a PROTAC synthesized with a linker analogous in length to a nine-polyethylene glycol (PEG) unit chain, focusing on the degradation of the therapeutically relevant Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).

Performance Characterization of an ERK1/2 PROTAC with a PEG9-Length Linker

Recent studies have highlighted the development of potent PROTACs for the degradation of ERK1/2, key components of the frequently dysregulated RAS-RAF-MEK-ERK signaling pathway in human cancers.[1] One such PROTAC, designated here as a representative molecule "B1-10J," employs a linker with a length comparable to a PEG9 chain to connect an ERK1/2 inhibitor to a ligand for an E3 ubiquitin ligase.[1]

The efficacy of this PROTAC was evaluated in HCT116 human colon cancer cells, a cell line known for its activated RAS-RAF-MEK-ERK pathway. The key performance metric, the half-maximal degradation concentration (DC50), was determined to be 102 nM, demonstrating potent degradation of ERK1/2.[1] This quantitative data underscores the potential of PROTACs with linkers of this length to effectively induce the degradation of their target proteins.

PROTACTargetCell LineDC50 (nM)Linker Type (Comparable Length)E3 Ligase LigandReference
B1-10JERK1/2HCT116102Alkyl chain (8-10 carbons)Cereblon (CRBN) or von Hippel-Lindau (VHL) derivatives[1]

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and composition of the linker are critical parameters that influence the geometry of this complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

A linker that is too short can lead to steric hindrance, preventing the formation of the ternary complex. Conversely, an excessively long linker may result in an unstable complex, reducing the efficiency of ubiquitin transfer. The approximately nine-unit length of the linker in the ERK1/2 PROTAC appears to provide an optimal distance and flexibility for the effective juxtaposition of ERK1/2 and the recruited E3 ligase.

Experimental Protocols

The characterization of the ERK1/2 PROTAC involved a series of well-defined experimental procedures to determine its synthesis, biological activity, and mechanism of action.

Synthesis of the ERK1/2 PROTAC (General Approach)

The synthesis of the ERK1/2 PROTAC was accomplished through a multi-step process involving the preparation of the ERK1/2 inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation. A general synthetic scheme is as follows:

  • Synthesis of the ERK1/2 Ligand: An appropriate ERK1/2 inhibitor is synthesized with a functional group amenable to linker attachment.

  • Synthesis of the E3 Ligase Ligand: A known E3 ligase ligand, such as a derivative of pomalidomide (for CRBN) or a VHL ligand, is prepared with a reactive handle.

  • Linker Synthesis and Conjugation: An alkyl chain linker of the desired length (8-10 carbons) is synthesized with appropriate functional groups at both ends. The linker is then sequentially coupled to the ERK1/2 inhibitor and the E3 ligase ligand using standard amide bond formation reactions.[1]

Western Blotting for Protein Degradation

The quantification of ERK1/2 degradation was performed using Western blotting, a standard technique for detecting and quantifying specific proteins in a sample.

  • Cell Culture and Treatment: HCT116 cells were cultured and treated with varying concentrations of the ERK1/2 PROTAC for a specified duration.

  • Cell Lysis: After treatment, the cells were lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading onto the gel.

  • SDS-PAGE and Protein Transfer: The protein lysates were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Antibody Incubation: The membrane was incubated with primary antibodies specific for ERK1/2 and a loading control protein (e.g., GAPDH). This was followed by incubation with a secondary antibody conjugated to an enzyme for detection.

  • Detection and Analysis: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified. The levels of ERK1/2 were normalized to the loading control to determine the extent of degradation at each PROTAC concentration. The DC50 value was then calculated from the resulting dose-response curve.

Visualizing the Molecular Machinery

To better understand the biological context and experimental workflow, the following diagrams illustrate the key processes involved.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC ERK1/2 PROTAC (with PEG9-length linker) ERK ERK1/2 (Target Protein) PROTAC->ERK Binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Proteasome Proteasome ERK->Proteasome Targeted for Degradation E3_Ligase->ERK Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for an ERK1/2 PROTAC.

Signaling_Pathway cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation PROTAC ERK1/2 PROTAC PROTAC->ERK Induces Degradation

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention by an ERK1/2 PROTAC.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A Cell Treatment with ERK1/2 PROTAC B Cell Lysis and Protein Extraction A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary & Secondary) D->E F Detection and Quantification E->F G DC50 Calculation F->G

Caption: Experimental workflow for Western Blot analysis.

References

Evaluating Off-Target Effects of PROTACs with Long PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of Proteolysis-Targeting Chimeras (PROTACs) is immense, offering the potential to degrade previously "undruggable" proteins. However, ensuring the precise degradation of the intended target while minimizing off-target effects is a critical challenge in their development. The linker component, particularly the commonly used polyethylene glycol (PEG) linker, plays a pivotal role in a PROTAC's efficacy and selectivity. Longer PEG linkers can provide necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase, but they can also introduce conformational freedom that may lead to unintended protein degradation.

This guide provides a comparative framework for evaluating the off-target effects of PROTACs featuring long PEG linkers. We will delve into key experimental methodologies, present data in a comparative format, and illustrate the underlying processes with detailed diagrams.

The Double-Edged Sword: Long PEG Linkers in PROTACs

While offering advantages in solubility and facilitating ternary complex formation, long PEG linkers can also contribute to off-target effects through several mechanisms:

  • Increased Flexibility: A longer, more flexible linker can allow the PROTAC to adopt multiple conformations, some of which may enable the recruitment of unintended off-target proteins to the E3 ligase.

  • Altered Ternary Complex Geometry: The length of the linker dictates the spatial orientation of the target protein and the E3 ligase. A suboptimal linker length may lead to the formation of unproductive or promiscuous ternary complexes.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with the target protein and the E3 ligase separately, reducing the formation of the desired ternary complex and potentially leading to off-target pharmacology of the individual components.[1]

Comparative Evaluation of Off-Target Effects

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. Here, we compare key experimental techniques used to identify and quantify unintended protein degradation.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data from key experiments comparing a PROTAC with a short PEG linker (PROTAC-S) to one with a long PEG linker (PROTAC-L), both targeting the same protein of interest (POI).

Table 1: Global Proteomics Analysis of Off-Target Degradation

PROTAC VariantTotal Proteins QuantifiedSignificantly Degraded Off-Target Proteins (Fold Change < 0.5, p < 0.05)Top 3 Off-Target Pathways Affected
PROTAC-S (Short PEG Linker) >10,00015Kinase Signaling, Cell Cycle Regulation
PROTAC-L (Long PEG Linker) >10,00042Kinase Signaling, Ubiquitination Pathway, RNA Metabolism
Inactive Control >10,0002-
Vehicle Control >10,0000-

Table 2: Ternary Complex Formation and Stability

PROTAC VariantTernary Complex (POI-PROTAC-E3) KD (nM) (SPR)NanoBRET™ Signal (mBU) at 1µMCellular Thermal Shift (ΔTm) of POI (°C)
PROTAC-S (Short PEG Linker) 50250+3.5
PROTAC-L (Long PEG Linker) 25400+4.2

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.

Mass Spectrometry-Based Global Proteomics

This unbiased approach provides a comprehensive overview of changes in the cellular proteome upon PROTAC treatment.[2][3]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to mid-log phase. Treat cells with the PROTACs (e.g., PROTAC-S, PROTAC-L), an inactive control, and a vehicle control (e.g., DMSO) at various concentrations and time points.[2]

  • Cell Lysis and Protein Extraction: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[2]

  • Protein Digestion: Reduce and alkylate the protein extracts, followed by overnight digestion with trypsin at 37°C.

  • Peptide Labeling (Optional): For multiplexed analysis, label the resulting peptides with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time detection and characterization of ternary complex formation within a physiological cellular environment.

Methodology:

  • Cell Transfection: Co-transfect cells with expression vectors for a NanoLuc®-fusion of the target protein and a HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Methodology:

  • Compound Treatment: Incubate intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant by Western Blot or other quantitative methods. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in evaluating PROTAC off-target effects.

cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition cluster_3 Data Analysis PROTAC-S PROTAC-S Cells Cells PROTAC-S->Cells Treat PROTAC-L PROTAC-L PROTAC-L->Cells Treat Inactive Control Inactive Control Inactive Control->Cells Treat Vehicle Vehicle Vehicle->Cells Treat Lysis Lysis Cells->Lysis Protein Digestion Protein Digestion Lysis->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Protein ID & Quant Protein ID & Quant LC-MS/MS->Protein ID & Quant Statistical Analysis Statistical Analysis Protein ID & Quant->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis Off-Target Profile Off-Target Profile Pathway Analysis->Off-Target Profile

Caption: Experimental workflow for global proteomics-based off-target analysis.

cluster_protac PROTAC Action cluster_degradation Degradation Pathway cluster_offtarget Off-Target Effect PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits OffTarget Off-Target Protein PROTAC->OffTarget Binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex OffTargetComplex Off-Target Ternary Complex E3->OffTargetComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation OffTarget->OffTargetComplex Off-Target Degradation Off-Target Degradation OffTargetComplex->Off-Target Degradation

Caption: Signaling pathway of PROTAC-mediated degradation and off-target effects.

Conclusion

The evaluation of off-target effects is a cornerstone of safe and effective PROTAC development. While long PEG linkers can be beneficial, they necessitate a thorough investigation of their impact on selectivity. A combination of unbiased, quantitative proteomics with targeted biophysical and cellular assays provides a robust strategy to identify and mitigate potential off-target liabilities. The systematic comparison of PROTACs with varying linker lengths, as outlined in this guide, will enable researchers to design next-generation protein degraders with enhanced precision and therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for Br-PEG9-C2-NHBoc

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Br-PEG9-C2-NHBoc is critical to ensure laboratory safety and environmental protection. Due to the presence of a brominated alkyl group, this compound should be treated as a hazardous, halogenated organic waste. The polyethylene glycol (PEG) and Boc-protected amine moieties are generally considered to be of low toxicity, but the overall hazard profile is determined by the most hazardous component.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.

  • Body Protection: A laboratory coat.

All handling and preparation of this waste for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Segregation:

    • This compound waste, whether in solid form or dissolved in a solvent, must be segregated as Halogenated Organic Waste .

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[1][2]

  • Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a secure screw-top lid.[1][2]

    • Ensure the container is clean and dry before adding waste.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • List all constituents of the waste mixture, including solvents and their approximate concentrations.

    • Indicate the date when the first portion of waste was added to the container (the "accumulation start date").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be secure, well-ventilated, and away from heat sources or incompatible materials.

    • Ensure the waste container is stored in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department or a licensed chemical waste disposal contractor to arrange for pickup.

Disposal of Contaminated Materials and Empty Containers

  • Contaminated Solids: Personal protective equipment (e.g., gloves), absorbent materials from spills, weighing paper, and other solid materials contaminated with this compound should be collected in a designated solid hazardous waste container, clearly labeled as "Chemically Contaminated Debris" with the chemical name.

  • Contaminated Sharps: Chemically contaminated needles, razor blades, or broken glassware must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected and disposed of as halogenated organic waste. After triple-rinsing and air-drying, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

Hazard Summary for Structurally Similar Compounds

The following table summarizes the GHS hazard classifications for compounds structurally related to this compound, which should be considered as potential hazards for this compound in the absence of specific data.

Hazard ClassGHS Hazard Statement CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Experimental Protocols

Protocol for Rinsing Contaminated Glassware:

  • Initial Rinse: Rinse the empty container or glassware with a small volume of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue. Pour the rinsate into the designated "Halogenated Organic Waste" container.

  • Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent and collect the rinsate in the same hazardous waste container.

  • Third Rinse: A final rinse is performed. Depending on institutional policy, this third rinsate may also need to be collected as hazardous waste.

  • Drying and Disposal: Allow the glassware to air-dry completely in a fume hood. Once dry, and with the original label defaced, it can be disposed of as non-hazardous laboratory glass.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container solid_container Collect in Labeled 'Chemically Contaminated Debris' Container solid_waste->solid_container liquid_container Collect in Labeled 'Halogenated Organic Waste' Container liquid_waste->liquid_container rinse_protocol Triple-Rinse Container with Suitable Solvent empty_container->rinse_protocol storage Store Sealed Container in Secondary Containment in a Satellite Accumulation Area solid_container->storage liquid_container->storage collect_rinsate Collect First Two Rinsates as Halogenated Organic Waste rinse_protocol->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse_protocol->dispose_container collect_rinsate->liquid_container pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.